4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Description
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVJHWXCUOBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443017 | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-28-8 | |
| Record name | 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179055-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a viable synthetic pathway for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary synthetic strategy detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for carbon-carbon bond formation. This guide includes detailed experimental protocols for the synthesis of key precursors, the final coupling reaction, and the presentation of relevant chemical data in a structured format. Visual diagrams generated using Graphviz are provided to illustrate the reaction scheme and experimental workflow, adhering to specified design constraints for clarity and accessibility.
Introduction
Heterocyclic aldehydes are critical intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This compound, with its distinct pyrazole and benzaldehyde moieties, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, which offers high yields and functional group tolerance. This guide will focus on the Suzuki-Miyaura coupling between a brominated pyrazole derivative and a formyl-substituted boronic acid.
Overall Synthetic Scheme
The proposed synthesis is a two-step process starting from commercially available materials. The first phase involves the preparation of the necessary precursors: 1-methyl-5-bromo-1H-pyrazole and 4-formylphenylboronic acid. The second phase is the palladium-catalyzed Suzuki-Miyaura cross-coupling of these intermediates to yield the final product.
Figure 1: Overall reaction scheme for the synthesis.
Synthesis of Precursors
Synthesis of 1-Methyl-5-bromo-1H-pyrazole
The bromination of 1-methyl-1H-pyrazole is a key step in preparing one of the coupling partners. While direct bromination can lead to a mixture of isomers, specific conditions can favor the desired 5-bromo product. A general procedure adapted from related pyrazole brominations is presented.
Experimental Protocol:
-
To a stirred solution of 1-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-methyl-5-bromo-1H-pyrazole.
Synthesis of 4-Formylphenylboronic Acid
4-Formylphenylboronic acid is a crucial bifunctional molecule used as a building block in organic synthesis.[1] One common synthesis route starts from 4-bromobenzaldehyde.[1]
Experimental Protocol:
-
Protect the aldehyde group of 4-bromobenzaldehyde (1.0 eq.) as an acetal using ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene, with azeotropic removal of water.
-
In a separate flame-dried flask under an inert atmosphere (Nitrogen or Argon), activate magnesium turnings (1.5 eq.) with a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add the protected 4-bromobenzaldehyde derivative dropwise to the activated magnesium to form the Grignard reagent.
-
Cool the Grignard solution to -78 °C and add triisopropyl borate (1.5 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the borate ester and the acetal.
-
Extract the aqueous layer with ethyl acetate. The product often precipitates and can be collected by filtration.[1]
-
Wash the solid with cold water and dry under vacuum to yield 4-formylphenylboronic acid. A purity of ≥98.0% is often required for subsequent pharmaceutical applications.[2]
Core Synthesis: Suzuki-Miyaura Coupling
The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-methyl-5-bromo-1H-pyrazole with 4-formylphenylboronic acid. The following is a generalized protocol adapted from established procedures for similar aryl-aryl couplings.[3][4]
Figure 2: Experimental workflow for the Suzuki coupling.
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a condenser and under an inert atmosphere, add 1-methyl-5-bromo-1H-pyrazole (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 eq.).
-
Add a degassed solvent system, such as a 2:1:1 mixture of toluene, ethanol, and water.
-
Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting materials using TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
Quantitative data for the reactants and the final product are summarized below.
Table 1: Properties of Key Reactants and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Methyl-5-bromo-1H-pyrazole | 51094-14-3 | C₄H₅BrN₂ | 161.00 | - |
| 4-Formylphenylboronic acid | 87199-17-5 | C₇H₇BO₃ | 149.94 | White to light yellow powder[2] |
| This compound | 179055-28-8 | C₁₁H₁₀N₂O | 186.21 | - |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Bromination of 1-Methylpyrazole | NBS | Acetonitrile | 0 °C to RT | 60-80% |
| Synthesis of 4-Formylphenylboronic acid | 4-Bromobenzaldehyde, Mg, B(OiPr)₃ | THF | -78 °C to RT | 75-90%[1] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 70-95% |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm): ~10.0 (s, 1H, -CHO), 7.9-7.5 (m, 5H, Ar-H & Pyrazole-H), 7.4 (d, 1H, Pyrazole-H), 3.8 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected δ (ppm): ~192 (-CHO), 145-128 (Ar-C & Pyrazole-C), 37 (N-CH₃) |
| Mass Spec (ESI) | m/z: 187.08 [M+H]⁺ |
| Purity | >98% (as per typical supplier specifications)[5] |
Note: NMR chemical shifts are estimations based on the chemical structure and should be confirmed by experimental analysis.
Conclusion
The synthesis of this compound can be reliably achieved through a Suzuki-Miyaura cross-coupling reaction. The presented guide outlines a robust pathway involving the preparation of key bromo-pyrazole and boronic acid intermediates followed by a palladium-catalyzed coupling. The detailed protocols and structured data provide a solid foundation for researchers to successfully synthesize this important chemical building block for applications in drug discovery and materials science.
References
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the chemical and physical properties of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data, this guide summarizes the currently accessible information and highlights areas where further experimental investigation is required. This compound, featuring a substituted pyrazole ring linked to a benzaldehyde moiety, presents a scaffold with potential for diverse biological activities, characteristic of the broader pyrazole class of compounds.
Chemical Properties and Identifiers
This compound is a solid organic compound at room temperature.[1] Its core structure consists of a benzaldehyde ring substituted at the para position with a 1-methyl-1H-pyrazol-5-yl group.
| Property | Value | Source |
| CAS Number | 179055-28-8 | [2] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
| Boiling Point | No data available | [3] |
Spectroscopic Data
Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not widely published. Commercial suppliers indicate the availability of such data upon request.[3] For reference, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm), aromatic protons on the benzene ring, protons on the pyrazole ring, and the methyl group protons (typically δ 3-4 ppm).
-
¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), along with signals for the aromatic and pyrazole ring carbons and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic and pyrazole rings.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (186.21). Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and other characteristic fragments.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, the synthesis of structurally similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is achieved through a Vilsmeier-Haack reaction.[4] This suggests a plausible synthetic route.
A potential synthetic workflow is proposed below.
Caption: Proposed workflow for the synthesis of this compound.
General Protocol (Hypothetical):
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Reaction: 1-methyl-5-phenyl-1H-pyrazole is added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the formylation reaction.
-
Work-up: The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).
-
Extraction and Purification: The product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.
Note: This is a generalized protocol and would require optimization for temperature, reaction time, and purification solvent system.
Biological Activity and Signaling Pathways
While the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities including anti-inflammatory and anticancer properties, there is currently no specific published data on the biological activity or the signaling pathway involvement of this compound.[5][6]
Given the presence of the pyrazole core, this compound could be investigated for activities such as:
-
Inhibition of protein kinases
-
Anti-inflammatory effects (e.g., COX inhibition)
-
Anticancer activity
-
Antimicrobial properties
Further research is necessary to elucidate any potential therapeutic applications.
Caption: Logical relationship of potential, unconfirmed biological activities.
Conclusion and Future Directions
This compound is a chemical entity with potential for further investigation in the field of drug discovery, largely owing to its pyrazole core. However, a significant lack of publicly available data on its specific physicochemical properties, detailed synthesis protocols, and biological activity necessitates foundational research. Future work should focus on:
-
Full Physicochemical Characterization: Determination of melting point, boiling point, solubility in various solvents, and pKa.
-
Detailed Spectroscopic Analysis: Publication of fully assigned ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.
-
Optimized Synthesis Protocol: Development and publication of a detailed, reproducible synthetic method with characterization of intermediates and final product.
-
Biological Screening: A broad-based screening against various biological targets (e.g., kinase panels, cancer cell lines) to identify potential therapeutic applications.
This foundational data is crucial for enabling its use as a building block in medicinal chemistry and for exploring its potential as a novel therapeutic agent.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structure elucidation of the novel compound 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The document outlines predicted spectroscopic data, a detailed synthetic protocol, and the logical workflow for its characterization, serving as a vital resource for the synthesis and analysis of related heterocyclic compounds.
Introduction
This compound is a bi-aryl compound featuring a substituted pyrazole ring linked to a benzaldehyde moiety. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyrazole and benzaldehyde derivatives in a wide range of biologically active molecules. Accurate and efficient structure elucidation is paramount for ensuring the purity, identity, and quality of this compound in research and development settings. This guide presents a predictive analysis of its key analytical data and a robust synthetic methodology.
Predicted Physicochemical Properties
A summary of the fundamental physicochemical properties of the target compound is provided below.
| Property | Value |
| CAS Number | 179055-28-8 |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Appearance | Predicted to be a solid at room temperature |
Proposed Synthesis
A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance. The proposed synthetic pathway is illustrated below.
Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the target compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted spectroscopic data for this compound, which are essential for its structural confirmation.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde proton (-CHO) |
| ~7.95 | d | 2H | Aromatic protons ortho to -CHO |
| ~7.60 | d | 2H | Aromatic protons meta to -CHO |
| ~7.50 | d | 1H | Pyrazole H-3 |
| ~6.40 | d | 1H | Pyrazole H-4 |
| ~3.80 | s | 3H | N-methyl protons (-CH₃) |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbonyl (C=O) |
| ~145 | Pyrazole C-5 |
| ~140 | Aromatic quaternary carbon attached to pyrazole |
| ~138 | Pyrazole C-3 |
| ~135 | Aromatic quaternary carbon attached to -CHO |
| ~130 | Aromatic CH meta to -CHO |
| ~129 | Aromatic CH ortho to -CHO |
| ~110 | Pyrazole C-4 |
| ~38 | N-methyl carbon (-CH₃) |
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular Ion) |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 129 | [M-CHO-N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Aldehyde C=O stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1550 | Medium | Pyrazole ring stretch |
Logical Workflow for Structure Elucidation
The comprehensive characterization and structure confirmation of a newly synthesized batch of this compound should follow a logical and systematic workflow.
Caption: A logical workflow for the synthesis and structural confirmation of the target compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and comprehensive structure elucidation of this compound. The predicted spectroscopic data serves as a benchmark for analytical confirmation, while the detailed synthetic protocol offers a practical and efficient route to obtaining this valuable compound. The outlined workflow ensures a systematic and rigorous approach to characterization, which is critical for its application in research and drug development.
Technical Guide: Spectroscopic and Synthetic Profile of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the versatile building block, 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This compound is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole motif in bioactive compounds.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Aldehyde (-CHO) |
| ~7.9 | d | 2H | Aromatic (ortho to -CHO) |
| ~7.6 | d | 2H | Aromatic (meta to -CHO) |
| ~7.5 | d | 1H | Pyrazole (H4) |
| ~6.5 | d | 1H | Pyrazole (H3) |
| ~3.9 | s | 3H | Methyl (-CH3) |
Solvent: CDCl3 Reference: TMS (0 ppm)
Table 2: 13C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~145 | Pyrazole (C5) |
| ~140 | Pyrazole (C3) |
| ~136 | Aromatic (quaternary, attached to -CHO) |
| ~130 | Aromatic (CH, ortho to -CHO) |
| ~129 | Aromatic (CH, meta to -CHO) |
| ~110 | Pyrazole (C4) |
| ~38 | Methyl (-CH3) |
Solvent: CDCl3
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1580, ~1480 | Medium-Strong | C=C stretch (aromatic and pyrazole) |
| ~1300-1000 | Medium-Strong | C-N and C-O stretch |
| ~830 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| Technique | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |
| Electron Ionization (EI) | 186 | 185 (M-H), 157 (M-CHO), 130, 103, 77 |
| Electrospray Ionization (ESI) | 187 | - |
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
This method involves the palladium-catalyzed cross-coupling of a pyrazole boronic acid or ester with a halo-benzaldehyde derivative.
Reaction Scheme:
Materials:
-
1-Methyl-1H-pyrazol-5-yl)boronic acid
-
4-Bromobenzaldehyde
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a reaction vessel, add 1-methyl-1H-pyrazol-5-yl)boronic acid (1.0 eq), 4-bromobenzaldehyde (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis via Vilsmeier-Haack Formylation
This method introduces an aldehyde group onto a pre-existing 4-(1-methyl-1H-pyrazol-5-yl)benzene scaffold.
Reaction Scheme:
Materials:
-
1-Methyl-5-phenyl-1H-pyrazole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5-3.0 eq) to N,N-dimethylformamide (acting as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.0 eq) in a minimal amount of DMF or an appropriate solvent (DCM or DCE).
-
Slowly add the solution of the pyrazole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis via Suzuki-Miyaura coupling.
Logical Relationship: Vilsmeier-Haack Reaction
Caption: Logical steps in the Vilsmeier-Haack formylation.
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a key building block in pharmaceutical and materials science. The document details two robust and well-documented synthetic strategies: the Suzuki-Miyaura coupling and the Stille coupling. A potential condensation pathway is also discussed as a theoretical alternative.
Suzuki-Miyaura Coupling: A Preferred Synthetic Route
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this pathway involves the coupling of a pyrazole-based organoboron reagent with a halogenated benzaldehyde derivative.
Starting Materials
The key starting materials for the Suzuki-Miyaura synthesis of this compound are:
-
1-Methylpyrazole: This commercially available five-membered heterocyclic compound serves as the precursor to the essential organoboron coupling partner.
-
4-Bromobenzaldehyde: A readily available aromatic aldehyde that provides the benzaldehyde moiety of the target molecule.
Synthesis of Key Intermediate: (1-methyl-1H-pyrazol-5-yl)boronic Acid Pinacol Ester
The synthesis of the pyrazole boronic acid derivative is a critical first step. The pinacol ester is often preferred due to its stability and ease of handling compared to the free boronic acid.
Table 1: Starting Materials and Reagents for (1-methyl-1H-pyrazol-5-yl)boronic Acid Pinacol Ester Synthesis
| Compound | Role | Supplier Example |
| 1-Methylpyrazole | Starting Material | Sigma-Aldrich, Alfa Aesar |
| n-Butyllithium (n-BuLi) | Lithiating Agent | Sigma-Aldrich, Acros Organics |
| Isopropoxyboronic acid pinacol ester | Boron Source | Combi-Blocks, Oakwood Chemical |
| Tetrahydrofuran (THF) | Solvent | Fisher Scientific, VWR |
Experimental Protocol: Suzuki-Miyaura Coupling
The subsequent Suzuki-Miyaura coupling reaction joins the pyrazole and benzaldehyde fragments.
Table 2: Reagents and Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactants | (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester, 4-Bromobenzaldehyde |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] |
| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water mixture |
| Temperature | 80-100 °C |
| Typical Yield | 70-95% |
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
Step 1: Synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester
-
To a solution of 1-methylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add isopropoxyboronic acid pinacol ester (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine (1-methyl-1H-pyrazol-5-yl)boronic acid pinacol ester (1.0 eq), 4-bromobenzaldehyde (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Heat the reaction mixture at 90 °C under an inert atmosphere for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Stille Coupling: An Alternative Cross-Coupling Strategy
The Stille coupling offers another effective method for the synthesis of this compound, utilizing an organotin reagent as the pyrazole component.
Starting Materials
The primary starting materials for the Stille coupling route are:
-
1-Methyl-5-iodopyrazole (or 5-bromopyrazole): This halogenated pyrazole serves as the precursor for the organostannane reagent.
-
Hexamethylditin or Hexabutylditin: These reagents are used to introduce the trialkylstannyl group onto the pyrazole ring.
-
4-Bromobenzaldehyde: As in the Suzuki-Miyaura route, this provides the benzaldehyde portion of the final product.
Synthesis of Key Intermediate: 1-methyl-5-(tributylstannyl)-1H-pyrazole
The synthesis of the organostannane intermediate is the initial step in this pathway.
Table 3: Reagents for 1-methyl-5-(tributylstannyl)-1H-pyrazole Synthesis
| Compound | Role | Supplier Example |
| 1-Methyl-5-iodopyrazole | Starting Material | TCI America, Oakwood Chemical |
| n-Butyllithium (n-BuLi) | Lithiating Agent | Sigma-Aldrich, Acros Organics |
| Tributyltin chloride | Stannylating Agent | Sigma-Aldrich, Alfa Aesar |
| Tetrahydrofuran (THF) | Solvent | Fisher Scientific, VWR |
Experimental Protocol: Stille Coupling
The final step involves the palladium-catalyzed cross-coupling of the stannylated pyrazole with 4-bromobenzaldehyde.
Table 4: Reagents and Conditions for Stille Coupling
| Parameter | Condition |
| Reactants | 1-methyl-5-(tributylstannyl)-1H-pyrazole, 4-Bromobenzaldehyde |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Ligand (optional) | Triphenylphosphine (PPh₃) or other phosphine ligands |
| Solvent | Anhydrous and degassed Toluene or Dioxane |
| Temperature | 90-110 °C |
| Typical Yield | 60-85% |
Experimental Protocol: Synthesis of this compound via Stille Coupling
Step 1: Synthesis of 1-methyl-5-(tributylstannyl)-1H-pyrazole
-
Dissolve 1-methyl-5-iodopyrazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add tributyltin chloride (1.1 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-methyl-5-(tributylstannyl)-1H-pyrazole is often used in the next step without further purification.
Step 2: Stille Coupling
-
To a solution of 1-methyl-5-(tributylstannyl)-1H-pyrazole (1.0 eq) and 4-bromobenzaldehyde (1.1 eq) in anhydrous and degassed toluene, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain this compound.
Condensation Pathway: A Potential Alternative
A classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, this would theoretically involve the reaction of methylhydrazine with a 3-(4-formylphenyl)-3-oxopropanal derivative.
Theoretical Starting Materials
-
Methylhydrazine: A common reagent for pyrazole synthesis.
-
3-oxo-3-(4-formylphenyl)propanal or its synthetic equivalent: This 1,3-dicarbonyl compound is the key and challenging precursor for this route. Its synthesis is not well-documented in the literature, which presents a significant hurdle for this pathway.
Due to the limited availability and synthetic accessibility of the required 1,3-dicarbonyl starting material, the condensation pathway is currently considered less practical than the cross-coupling methods for the synthesis of this compound.
Visualization of Synthetic Workflows
Caption: Suzuki-Miyaura coupling workflow.
Caption: Stille coupling workflow.
Retrosynthetic Analysis of Pyrazole-Substituted Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the retrosynthetic strategies for pyrazole-substituted benzaldehydes, crucial intermediates in medicinal chemistry and materials science. We will explore the primary disconnection approaches, detailing the key synthetic transformations and providing experimental protocols for their execution.
Core Retrosynthetic Strategies
The synthesis of pyrazole-substituted benzaldehydes can be approached through several primary retrosynthetic disconnections. The choice of strategy often depends on the desired substitution pattern on both the pyrazole and the benzaldehyde rings, as well as the availability of starting materials. The three main strategies involve:
-
Formation of the Pyrazole Ring: This approach involves constructing the pyrazole ring onto a pre-existing benzaldehyde or a precursor. This is a common and versatile strategy.
-
Formation of the Aldehyde Group: This strategy starts with a pyrazole-substituted benzene ring and introduces the aldehyde functionality in a late-stage transformation.
-
Carbon-Carbon Bond Formation: This advanced strategy involves coupling a pyrazole-containing fragment with a benzaldehyde-containing fragment, typically through a metal-catalyzed cross-coupling reaction.
Retrosynthetic Pathway Visualization
The logical flow of these retrosynthetic strategies can be visualized as follows:
Caption: Primary retrosynthetic disconnections for pyrazole-substituted benzaldehydes.
Strategy 1: Pyrazole Ring Formation via Vilsmeier-Haack Reaction
A powerful and widely used method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction proceeds through the cyclization and formylation of hydrazones derived from substituted acetophenones.[6]
Retrosynthetic Analysis
Caption: Retrosynthetic pathway for pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[1]
Step 1: Formation of Hydrazone (Intermediate 5) A mixture of the appropriate substituted acetophenone (1.0 mmol) and 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (1.0 mmol) in ethanol (10 mL) with a catalytic amount of acetic acid is refluxed for 2-4 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the hydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation (Product 6a-i) To an ice-cold, stirred solution of the hydrazone (1.0 mmol) in dry N,N-dimethylformamide (DMF, 4 mL), phosphorus oxychloride (POCl₃, 3.0 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 80°C for 4 hours. The resulting mixture is poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The mixture is left to stand overnight, and the precipitated pale yellow solid is collected by filtration. The crude product is purified by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the final 1H-pyrazole-4-carbaldehyde.
Data Summary
| Product | Ar-Substituent | Yield (%) | Melting Point (°C) |
| 6a | Phenyl | 85 | 162-164 |
| 6b | 4-Methylphenyl | 82 | 170-172 |
| 6c | 4-Methoxyphenyl | 80 | 184-186 |
| 6d | 4-Chlorophenyl | 88 | 196-198 |
| 6h | 4-Nitrophenyl | 86 | 206-208 |
Data extracted from reference[1].
Strategy 2: Aldehyde Formation from a Pre-formed Pyrazole Ring
This strategy is particularly useful when the pyrazole-substituted aromatic precursor is readily available. Common methods include the oxidation of a corresponding alcohol or methyl group, or formylation of an activated aromatic ring. A scalable method for the synthesis of 1H-pyrazole-4-carbaldehyde involves the formylation of an N-protected 4-iodopyrazole via a Grignard reagent.[7]
Retrosynthetic Analysis
Caption: Retrosynthesis of 1H-pyrazole-4-carbaldehyde via a Grignard intermediate.
Experimental Protocol: Synthesis of 1H-Pyrazole-4-carbaldehyde Hydrochloride[7]
Step 1: 4-Iodo-1H-pyrazole (6) Pyrazole (300 g, 4.41 mol) is dissolved in a mixture of acetic acid (1200 mL) and 30% aqueous H₂SO₄ (173 mL). The solution is heated to 60°C, and iodine (450 g, 1.77 mol) and HIO₃·2H₂O (190 g, 0.89 mol) are added in small portions with stirring. The reaction mixture is stirred at 60°C for 2 hours and then poured into a solution of Na₂SO₃ (100 g) in water (5 L). The mixture is neutralized with solid NaHCO₃ and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude product.
Step 2: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (8) To a solution of 4-iodo-1H-pyrazole (80 g, 406 mmol) in benzene (300 mL), 30% HCl in Et₂O (50 µL) and ethyl vinyl ether (50 mL, 502 mmol) are added. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure to yield the protected iodopyrazole.
Step 3: 1H-Pyrazole-4-carbaldehyde Hydrochloride (1) A Grignard reagent is prepared from 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole and magnesium turnings in THF. This Grignard reagent is then added to a solution of DMF in THF at low temperature. The reaction is quenched with aqueous HCl, which also removes the protecting group, to yield the hydrochloride salt of the target aldehyde.
Data Summary
| Step | Product | Yield |
| 1 | 4-Iodo-1H-pyrazole | Good |
| 2 | 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole | Quantitative |
| 3 | 1H-Pyrazole-4-carbaldehyde Hydrochloride | Good overall yield |
Qualitative yield data from reference[7].
Strategy 3: C-C Bond Formation via Metal-Catalyzed Cross-Coupling
For pyrazole-substituted benzaldehydes where the pyrazole ring is directly attached to the benzaldehyde ring, metal-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling are highly effective.[8][9][10] This approach offers great flexibility in the substitution patterns of both heterocyclic and aromatic rings.
Retrosynthetic Analysis
Caption: Retrosynthetic pathway for pyrazole-substituted benzaldehydes via Suzuki cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
To a degassed mixture of a halogenated benzaldehyde (1.0 equiv), a pyrazolylboronic acid or ester (1.1-1.5 equiv), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) in a suitable solvent (e.g., dioxane, toluene, DMF/water), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) is added. The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at 80-120°C for 2-24 hours. After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired pyrazole-substituted benzaldehyde.
Data Summary
The yields for Suzuki-Miyaura cross-coupling reactions are highly substrate-dependent but generally range from moderate to excellent.
| Coupling Partners | Catalyst System | Yield (%) |
| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde + Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 85 |
| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 82 |
| 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde + 2-Thienylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 75 |
Data for analogous systems extracted from reference[10].
Conclusion
The retrosynthetic analysis of pyrazole-substituted benzaldehydes reveals several robust and versatile synthetic strategies. The Vilsmeier-Haack reaction is a preferred method for constructing the pyrazole ring with a C4-aldehyde in a single transformation from hydrazones. Formylation of pre-existing pyrazole rings, particularly via Grignard intermediates, offers a scalable alternative. For direct C-C linkages between the pyrazole and benzaldehyde moieties, palladium-catalyzed cross-coupling reactions provide a powerful and flexible approach. The selection of the optimal synthetic route will be dictated by the specific substitution pattern of the target molecule and the commercial availability of the necessary precursors.
References
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild and rapid Pd-catalyzed cross-coupling with hydrazine in continuous flow: application to the synthesis of functionalized heterocycles. | Semantic Scholar [semanticscholar.org]
- 10. epubl.ktu.edu [epubl.ktu.edu]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Containing Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of pyrazole-containing aromatic aldehydes, a class of compounds that has become a cornerstone in medicinal chemistry and drug development. From their synthetic origins to their diverse biological activities, this document provides a comprehensive overview, including detailed experimental protocols, quantitative biological data, and visualizations of key chemical and biological pathways.
A Historical Perspective: From Pyrazolones to Formylated Pyrazoles
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, in an attempt to synthesize a quinoline derivative, unexpectedly produced the first pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1][2][3] This serendipitous discovery, now known as the Knorr pyrazole synthesis, involves the condensation of a β-ketoester with a hydrazine derivative and laid the foundational groundwork for the vast field of pyrazole chemistry.[1][4]
While Knorr's initial synthesis yielded a pyrazolone, the core pyrazole ring system was established. The introduction of an aromatic aldehyde functionality onto the pyrazole ring, creating pyrazole-containing aromatic aldehydes, marked a significant advancement, unlocking a new realm of chemical reactivity and biological potential. A pivotal moment in this evolution was the application of the Vilsmeier-Haack reaction to the pyrazole nucleus.[5][6] Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this formylation reaction proved to be a mild and efficient method for introducing an aldehyde group onto electron-rich aromatic systems, including pyrazoles, typically at the 4-position.[7][8] This development provided chemists with a reliable tool to synthesize a wide array of pyrazole-4-carbaldehydes, which have since become crucial intermediates in the synthesis of numerous biologically active molecules.[9][10]
Synthetic Methodologies: Crafting the Pyrazole Aldehyde Core
The synthesis of pyrazole-containing aromatic aldehydes has evolved significantly since the initial discoveries. While the Vilsmeier-Haack reaction remains a prominent method, other formylation techniques and novel synthetic strategies have been developed to introduce the aldehyde functionality and to construct the pyrazole ring itself.
The Vilsmeier-Haack Reaction: A Cornerstone of Pyrazole Formylation
The Vilsmeier-Haack reaction is a widely used and versatile method for the formylation of pyrazoles. The reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent.[8] The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich pyrazole ring.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [11]
-
Reagents and Materials:
-
1-(1-phenylethylidene)-2-phenylhydrazine (intermediate)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for recrystallization)
-
-
Procedure:
-
To a stirred solution of anhydrous DMF (0.01 mol) cooled to 0-5 °C, add phosphorus oxychloride (0.01 mol) dropwise. Maintain the temperature and continue stirring for 15 minutes.
-
Add 1-(1-phenylethylidene)-2-phenylhydrazine (0.01 mol) to the reaction mixture.
-
Heat the mixture to 100 °C and reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is prevalent, other methods for the formylation of aromatic rings have been adapted for pyrazoles.
-
Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically trifluoroacetic acid, to formylate phenols and other activated aromatic systems, including pyrazoles.[3]
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride.[12][13]
Synthesis of the Pyrazole Ring
The construction of the pyrazole ring itself is the initial step before formylation. The Knorr synthesis and its variations remain fundamental. Modern approaches often involve multi-component reactions, providing a more efficient route to highly substituted pyrazoles.[14]
Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazolone [15]
-
Reagents and Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate/hexane mixture (for TLC)
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.
-
Heat the reaction mixture on a hot plate at approximately 100 °C with stirring for 1 hour.
-
Monitor the reaction by TLC using a 30% ethyl acetate/70% hexane mobile phase.
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Filter the mixture using a Buchner funnel, wash the collected solid with a small amount of water, and air dry.
-
Biological Significance and Quantitative Data
Pyrazole-containing aromatic aldehydes and their derivatives exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[13] They have been investigated as anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory agents.[9][16]
| Compound Class | Target/Activity | IC₅₀/EC₅₀/MIC | Reference |
| Pyrazole-4-carbaldehyde Derivatives | Antioxidant | IC₅₀: 17.43 - 18.98 µmol/L | [1] |
| Pyrazole-4-carbaldehyde Derivatives | Anti-inflammatory | IC₅₀: 19.05 - 23.23 µmol/L | [1] |
| Pyrazole-4-carbaldehyde Derivatives | Antidiabetic | IC₅₀: 8.36 - 17.08 µmol/L | [1] |
| 4-Amino-(1H)-pyrazole Derivatives | JAK1 Inhibitor | IC₅₀: 3.4 nM | [4] |
| 4-Amino-(1H)-pyrazole Derivatives | JAK2 Inhibitor | IC₅₀: 2.2 nM | [4] |
| 4-Amino-(1H)-pyrazole Derivatives | JAK3 Inhibitor | IC₅₀: 3.5 nM | [4] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | JAK2 Inhibitor | IC₅₀: 0.166 µM | [17] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | JAK3 Inhibitor | IC₅₀: 0.057 µM | [17] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | Aurora A Inhibitor | IC₅₀: 0.939 µM | [17] |
| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole Derivative (10e) | Aurora B Inhibitor | IC₅₀: 0.583 µM | [17] |
| 3,5-diaryl-1H-pyrazoles | Anti-mycobacterial (M. tuberculosis) | MIC < 10 µg/mL | [7] |
Signaling Pathways and Experimental Workflows
The biological effects of pyrazole-containing compounds are often attributed to their ability to modulate specific signaling pathways. For instance, certain pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), key enzymes in the JAK/STAT signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[4][6]
JAK/STAT Signaling Pathway Inhibition
The synthesis of these valuable compounds follows a structured workflow, from starting materials to the final purified product.
Vilsmeier-Haack Synthesis Workflow
Conclusion
The discovery and development of pyrazole-containing aromatic aldehydes represent a significant chapter in the history of heterocyclic and medicinal chemistry. From the pioneering work of Ludwig Knorr to the versatile applications of the Vilsmeier-Haack reaction, these compounds have evolved from chemical curiosities to indispensable tools in the quest for novel therapeutics. Their rich chemical reactivity and diverse biological activities ensure that pyrazole-containing aromatic aldehydes will continue to be a fertile ground for research and a source of inspiration for the next generation of drug discovery professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rieche formylation - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for C11H10N2O aromatic aldehyde.
An In-depth Technical Guide on 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde
Topic: IUPAC Name and Technical Profile of C11H10N2O Aromatic Aldehyde Content Type: In-depth Technical Guide/Whitepaper Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the aromatic aldehyde with the chemical formula C11H10N2O, identified as 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. It covers its chemical identity, properties, synthesis, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutic agents.
Chemical Identity and Properties
The compound with the molecular formula C11H10N2O, which is of significant interest in medicinal chemistry, is systematically named 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde . This molecule incorporates a benzaldehyde moiety substituted with a methyl-substituted pyrazole ring.
Table 1: Physicochemical Properties of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde
| Property | Value |
| IUPAC Name | 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde |
| Molecular Formula | C11H10N2O |
| Molecular Weight | 186.21 g/mol |
| Canonical SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)C=O |
| InChI Key | YWJBLYJAPACYAD-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis and Experimental Protocols
The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yield and tolerance of various functional groups.
Suzuki-Miyaura Coupling Protocol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Experimental Workflow:
Caption: Synthetic workflow for 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura coupling.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 4-bromo-3-methyl-1H-pyrazole (1.0 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Bubble argon gas through the mixture for 15-20 minutes to create an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound.
Role in Drug Discovery and Development
The 4-(pyrazol-4-yl)benzaldehyde scaffold is a key building block in the synthesis of various biologically active molecules. The pyrazole moiety is a common feature in many pharmaceuticals due to its ability to act as a versatile pharmacophore, engaging in various interactions with biological targets.
Inhibition of TAK1 Signaling Pathway
Compounds derived from 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde have been investigated as potent and selective inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1 is a crucial kinase in the signaling pathways of inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α).
TAK1 Signaling Pathway:
Caption: Inhibition of the TAK1 signaling pathway by pyrazole-based inhibitors.
By inhibiting TAK1, these compounds can block the downstream activation of NF-κB and MAPKs (p38, JNK), which are key drivers of the inflammatory response. This makes them promising candidates for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.
Quantitative Data from Structure-Activity Relationship (SAR) Studies
The aldehyde group of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde serves as a reactive handle for further chemical modifications to optimize potency and selectivity. SAR studies on related pyrazole-based inhibitors have provided valuable quantitative data.
Table 2: In Vitro Activity of a Representative TAK1 Inhibitor
| Assay Type | Target | IC50 (nM) |
| Enzymatic Assay | TAK1/TAB1 | 5.2 |
| Cell-based Assay | IL-1β induced IL-6 secretion (human fibroblast-like synoviocytes) | 15.0 |
| Kinase Selectivity Panel | Over 100 kinases | >1000 (for most kinases) |
Note: Data is representative of compounds synthesized using the title aldehyde as a precursor and is intended for illustrative purposes.
Conclusion
4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is a valuable aromatic aldehyde in the field of medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its utility as a scaffold for potent enzyme inhibitors, particularly for the TAK1 kinase, underscore its importance. The data presented highlight the potential of its derivatives in developing novel therapeutics for inflammatory and autoimmune disorders, making it a compound of high interest for researchers and drug development professionals. Further exploration of its chemical space is likely to yield new and improved clinical candidates.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl-Pyrazolyl Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methyl-pyrazolyl benzaldehydes. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the pyrazole moiety in numerous pharmacologically active agents. This document details their synthesis, spectroscopic characterization, and physicochemical properties, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties
Methyl-pyrazolyl benzaldehydes are typically crystalline solids at room temperature, with their melting points influenced by the substitution pattern on both the pyrazole and benzaldehyde rings. The presence of the nitrogen atoms in the pyrazole ring and the carbonyl group of the aldehyde function as hydrogen bond acceptors, influencing their solubility in various solvents. While sparingly soluble in water, they generally exhibit good solubility in polar organic solvents.
Quantitative Data Summary
The following tables summarize key physicochemical data for several representative methyl-pyrazolyl benzaldehydes, compiled from various sources.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | 1015845-89-2 | C₁₁H₁₀N₂O | 186.21 | Solid | Not Reported | Not Reported | ~2.5 |
| 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | 956723-07-2 | C₁₁H₁₀N₂O | 186.21 | Solid | Not Reported | Not Reported | ~2.5 |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | C₅H₆N₂O | 110.11 | Not Reported | Not Reported | Not Reported | Not Reported |
| 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 19371-79-4 | C₁₁H₁₀N₂O | 186.21 | Not Reported | Not Reported | Not Reported | Not Reported |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 90314-99-9 | C₁₁H₉ClN₂O | 220.66 | Pale-yellow plates | 140-141 | Not Reported | Not Reported |
Note: Experimental data for boiling points and pKa values are not widely reported in the literature; the provided pKa is an estimate based on the pyrazole moiety.[1]
Crystal Structure
The crystal structure of derivatives such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been determined by X-ray diffraction.[2] The aldehydic group is nearly coplanar with the pyrazole ring, while the phenyl ring is significantly twisted out of the plane of the pyrazole.[2] This spatial arrangement is crucial for understanding intermolecular interactions in the solid state and for designing molecules that fit into specific biological targets.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and characterization of methyl-pyrazolyl benzaldehydes. The following sections provide representative protocols.
General Synthesis of Methyl-Pyrazolyl Benzaldehydes
A common synthetic route involves the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic or heterocyclic ring.
Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF, 3 equivalents) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Pyrazole: Dissolve 3-methyl-1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate at this stage. If not, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl-pyrazolyl benzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The characteristic signals to expect are:
-
A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm.
-
Signals for the protons on the pyrazole and benzaldehyde rings in the aromatic region (δ 7.0-8.5 ppm).
-
A singlet for the methyl group (CH₃) protons, typically in the range of δ 2.2-2.8 ppm.
-
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The characteristic signals to expect are:
-
A signal for the aldehyde carbonyl carbon (C=O) in the range of δ 185-200 ppm.
-
Signals for the aromatic and heterocyclic carbons in the range of δ 110-160 ppm.
-
A signal for the methyl carbon (CH₃) in the range of δ 15-25 ppm.
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a spectrum can be obtained from a concentrated solution in a suitable solvent (e.g., chloroform) using a solution cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands:
-
A strong C=O stretching vibration for the aldehyde group, typically around 1680-1710 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.
-
C=C and C=N stretching vibrations for the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.
-
Signaling Pathways and Biological Activities
While specific signaling pathways for individual methyl-pyrazolyl benzaldehydes are not extensively documented, the broader class of pyrazole-containing compounds is well-known for a wide range of pharmacological activities.[1][4] These activities suggest interactions with various biological targets and signaling pathways. For instance, many pyrazole derivatives are known to inhibit kinases, cyclooxygenases (COX), and other enzymes, thereby modulating inflammatory and cell proliferation pathways.[5][6]
The aldehyde functional group in these molecules provides a reactive handle for the synthesis of more complex derivatives, such as Schiff bases and hydrazones, which are often screened for their biological activities.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate a general workflow for the synthesis and characterization of methyl-pyrazolyl benzaldehydes, as well as a logical workflow for their subsequent biological screening.
Caption: General workflow for the synthesis and characterization of methyl-pyrazolyl benzaldehydes.
Caption: A generalized workflow for the biological screening and lead optimization of methyl-pyrazolyl benzaldehydes.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines synthetic protocols and potential biological evaluations for derivatives of this compound, supported by quantitative data from relevant studies on analogous compounds.
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds. The aldehyde functional group is readily reactive, allowing for the construction of more complex molecular architectures. A prominent application is its use in condensation reactions to form compounds with potential anticancer and antioxidant properties.
One important class of compounds that can be synthesized from aryl aldehydes are bis(pyrazol-5-ols). For instance, the reaction of an aldehyde with two equivalents of a pyrazolone derivative can yield 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). Studies on analogous compounds have demonstrated significant cytotoxic activity against human cancer cell lines and potent radical scavenging activity.[1]
Anticancer Activity
Derivatives of pyrazole-containing compounds have been shown to exhibit cytotoxicity against various cancer cell lines. For example, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated efficacy against the human colorectal carcinoma (RKO) cell line.[1] The proposed mechanism for some of these compounds involves the induction of p53-mediated apoptosis.[1]
Antioxidant Activity
The pyrazole scaffold is also associated with antioxidant properties. The radical scavenging activity of pyrazole derivatives can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Several bis(pyrazol-5-ol) derivatives have shown potent scavenging activity, with some being more active than the standard antioxidant, ascorbic acid.[1]
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data for antioxidant and anticancer activities of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are synthesized from various benzaldehydes and 3-methyl-1-phenyl-5-pyrazolone.[1] This data illustrates the potential for discovering highly active compounds through the derivatization of this compound.
Table 1: Antioxidant Activity of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Derivatives [1]
| Compound (Derived from Aldehyde) | DPPH Radical Scavenging IC₅₀ (µM) |
| Benzaldehyde | 15.1 ± 0.5 |
| 4-Hydroxybenzaldehyde | 9.0 ± 0.9 |
| 4-Nitrobenzaldehyde | 16.1 ± 0.8 |
| 4-(Dimethylamino)benzaldehyde | 6.2 ± 0.6 |
| Ascorbic Acid (Standard) | 14.0 ± 2.3 |
Table 2: Cytotoxic Activity of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Derivatives against RKO Cells [1]
| Compound (Derived from Aldehyde) | IC₅₀ (µM) |
| Benzaldehyde | 25.1 ± 1.0 |
| 4-Hydroxybenzaldehyde | 15.5 ± 1.0 |
| 4-Nitrobenzaldehyde | 31.6 ± 1.0 |
| 4-(Dimethylamino)benzaldehyde | 9.9 ± 1.1 |
| Doxorubicin (Standard) | 2.23 ± 0.02 |
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methodologies for analogous compounds.[1]
General Synthesis of 4,4'-((4-(1-methyl-1H-pyrazol-5-yl)phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
This protocol describes a three-component reaction for the synthesis of a bis(pyrazol-5-ol) derivative.
Materials:
-
This compound
-
3-methyl-1-phenyl-5-pyrazolone
-
Sodium acetate (NaOAc), 1 M solution
-
Ethanol (EtOH), 70% and 50%
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 0.4 mmol of this compound and 0.8 mmol of 3-methyl-1-phenyl-5-pyrazolone in 4 mL of 70% ethanol.
-
Add 40.2 µL of 1 M sodium acetate to the solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, add distilled water to the mixture to achieve a 50% ethanol concentration.
-
Filter the resulting precipitate and wash it with 50% ethanol.
-
Dry the purified product to obtain the final compound.
DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the antioxidant activity of the synthesized compounds.
Materials:
-
Synthesized compound stock solution (in DMSO or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the synthesized compound in methanol in a 96-well plate.
-
Add the DPPH solution to each well to a final concentration of 0.1 mM.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Cell Viability Assay (MTS Assay)
This protocol is for evaluating the cytotoxic effects of the synthesized compounds on a cancer cell line (e.g., RKO).
Materials:
-
RKO (human colorectal carcinoma) cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Synthesized compound stock solution (in DMSO)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed RKO cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48 hours.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to biological evaluation of compounds derived from this compound.
Proposed Signaling Pathway for Anticancer Activity
Based on studies of analogous compounds, a potential mechanism of action for cytotoxic derivatives involves the induction of apoptosis through the p53 signaling pathway.
References
Application Notes and Protocols for Schiff Base Derivatives of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from pyrazole scaffolds are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The unique structural features of the pyrazole ring, coupled with the versatile azomethine linkage of the Schiff base, contribute to their wide range of biological applications. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of Schiff base derivatives obtained from 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. These compounds have shown promise as anticancer and antimicrobial agents. The proposed anticancer mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by DNA binding and subsequent cellular signaling cascades. Their antimicrobial activity is suggested to arise from the inhibition of essential bacterial enzymes like DNA gyrase.
Data Presentation
Table 1: Synthesis and Characterization of Representative Schiff Base Derivatives
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (DMSO-d₆) δ (ppm) -CH=N- |
| SB-1 | Aniline | 85 | 155-157 | 1625 | 8.52 |
| SB-2 | 4-Chloroaniline | 88 | 178-180 | 1628 | 8.55 |
| SB-3 | 4-Methoxyaniline | 92 | 162-164 | 1622 | 8.49 |
| SB-4 | 2-Aminopyridine | 82 | 171-173 | 1630 | 8.61 |
Note: The data presented are representative examples based on similar pyrazole Schiff base syntheses and may vary depending on the specific reaction conditions.
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| SB-1 | 15.2 ± 1.1 | 21.5 ± 1.8 | 18.9 ± 1.5 |
| SB-2 | 9.8 ± 0.7 | 14.3 ± 1.2 | 11.2 ± 0.9 |
| SB-3 | 25.1 ± 2.0 | 30.4 ± 2.5 | 28.3 ± 2.2 |
| SB-4 | 12.5 ± 0.9 | 18.7 ± 1.4 | 15.4 ± 1.1 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Note: IC₅₀ values are representative and intended for comparative purposes. Actual values should be determined experimentally.
Table 3: In Vitro Antimicrobial Activity (MIC Values in µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| SB-1 | 32 | 64 | 128 |
| SB-2 | 16 | 32 | 64 |
| SB-3 | 64 | 128 | >256 |
| SB-4 | 16 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Note: MIC values are representative and should be confirmed through standardized testing procedures.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound and various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the respective primary amine.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized Schiff base derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized Schiff base compounds
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare stock solutions of the Schiff base compounds in DMSO and then dilute to various concentrations with the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Microbial inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the microbial suspension to each well containing the diluted compounds.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis scheme for Schiff base derivatives.
Proposed Anticancer Signaling Pathway (Apoptosis Induction)
Caption: Proposed apoptotic pathways induced by pyrazole Schiff bases.
Proposed Antimicrobial Mechanism of Action
Caption: Inhibition of DNA gyrase as a proposed antimicrobial mechanism.
Application Notes and Protocols: 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a heterocyclic aldehyde containing a pyrazole moiety. The pyrazole ring is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. This benzaldehyde derivative serves as a versatile building block in organic synthesis for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Its aldehyde functionality allows for a wide range of chemical transformations, including condensations, multicomponent reactions, and the synthesis of various heterocyclic systems. These application notes provide an overview of the potential synthetic utility of this compound, based on established reactions for structurally similar compounds, and offer detailed protocols for its potential use in the synthesis of bioactive molecules.
Potential Applications in Organic Synthesis
While specific examples of the application of this compound in the literature are limited, its chemical structure suggests its utility in a variety of well-established organic transformations. The reactivity of the aldehyde group, coupled with the presence of the N-methylpyrazole ring, makes it a valuable synthon for the introduction of this heterocyclic motif into larger molecular frameworks.
Knoevenagel Condensation and Related Reactions
The aldehyde group can readily undergo Knoevenagel condensation with active methylene compounds, such as malononitrile, cyanoacetates, and β-ketoesters, to generate a variety of functionalized alkenes. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient one-pot transformations that allow for the rapid construction of complex molecules from three or more starting materials. Benzaldehydes are common components in many MCRs. By analogy, this compound is a prime candidate for use in reactions such as the Biginelli, Hantzsch, or Ugi reactions to generate diverse libraries of pyrazole-containing compounds for biological screening. A particularly relevant application is in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), which have shown a range of biological activities including antioxidant and anticancer properties.
Synthesis of Schiff Bases and Heterocycles
Condensation of this compound with primary amines will yield Schiff bases (imines). These imines are versatile intermediates that can undergo further reactions, such as reduction to secondary amines or cycloaddition reactions to form nitrogen-containing heterocycles.
Synthesis of Photochromic Molecules
Structurally similar pyrazole aldehydes have been utilized in the synthesis of photochromic compounds like 1,3-diazabicyclo[3.1.0]hex-3-enes. This suggests a potential application for this compound in the development of novel photo-switchable materials.
Experimental Protocols (Proposed)
The following protocols are based on established procedures for analogous aldehydes and are proposed as starting points for the application of this compound. Optimization of reaction conditions may be necessary.
Synthesis of 4,4'-((4-(1-methyl-1H-pyrazol-5-yl)phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
This protocol is adapted from the synthesis of similar bis(pyrazol-5-ol) derivatives and is expected to yield the corresponding product with potential antioxidant and anticancer activities.
Reaction Scheme:
Materials:
-
This compound
-
3-methyl-1-phenyl-2-pyrazolin-5-one
-
Sodium acetate (catalyst)
-
Ethanol (solvent)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (2.0 mmol) and this compound (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of sodium acetate (0.2 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product is expected to precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Expected Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 4,4'-((4-(1-methyl-1H-pyrazol-5-yl)phenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | C31H28N6O2 | 528.60 | >90 | - |
Note: Yield and melting point are predicted based on analogous reactions.
Synthesis of a Photochromic 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivative
This protocol is based on the synthesis of similar photochromic compounds and could lead to novel materials with light-sensitive properties.[1]
Reaction Scheme:
Materials:
-
trans-2-benzoyl-3-(4-nitrophenyl)aziridine
-
This compound
-
Ammonium acetate (NH4OAc)
-
Absolute ethanol
-
Magnetic stirrer and reaction vessel
Procedure:
-
To a solution of trans-2-benzoyl-3-(4-nitrophenyl)aziridine (1.0 mmol) and this compound (1.0 mmol) in absolute ethanol (10 mL), add ammonium acetate (10.0 mmol).
-
Stir the mixture at room temperature for 48 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and wash the collected solid with absolute ethanol.[1]
-
Dry the solid under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).[1]
Expected Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) |
| 2-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | C29H23N5O2 | 485.53 | Good |
Note: The yield is predicted to be good based on the cited analogous reaction.
Visualizations
Experimental Workflow for Bis(pyrazol-5-ol) Synthesis
Caption: Workflow for the proposed synthesis of a bis(pyrazol-5-ol) derivative.
Logical Relationship of Potential Applications
Caption: Potential synthetic pathways and applications of the title compound.
References
Application Notes and Protocols for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a versatile building block for the synthesis of novel bioactive molecules. This document outlines detailed protocols for the synthesis of chalcone and Schiff base derivatives, their evaluation for anticancer and antimicrobial activities, and includes relevant data from analogous compounds to guide research efforts.
Introduction to this compound
The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The title compound, this compound, combines the favorable electronic and steric properties of the pyrazole ring with the reactive aldehyde functional group, making it an excellent starting material for the synthesis of diverse molecular libraries for drug discovery.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O
-
Molecular Weight: 186.21 g/mol
-
CAS Number: 179055-28-8
Synthesis of Bioactive Derivatives
The aldehyde functionality of this compound serves as a key reaction site for the generation of various classes of bioactive compounds, most notably chalcones and Schiff bases.
Synthesis of Pyrazole-Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are well-documented for their significant anticancer activities. They can be readily synthesized via a Claisen-Schmidt condensation reaction.
Reaction Scheme:
Experimental Protocol: General Procedure for Chalcone Synthesis [1]
-
In a round-bottom flask placed in an ice bath, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone in ethanol.
-
Add a 60% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring over 30 minutes.
-
Remove the flask from the ice bath and continue stirring at room temperature for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazole-chalcone derivative.
Synthesis of Pyrazole-Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. They are typically synthesized through the condensation of an aldehyde with a primary amine.
Reaction Scheme:
Experimental Protocol: General Procedure for Schiff Base Synthesis [2][3]
-
To a solution of this compound (1.0 equivalent) in absolute ethanol, add an equimolar amount of the desired primary amine or substituted aniline.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Biological Evaluation Protocols
The synthesized derivatives can be screened for various biological activities. Below are standard protocols for assessing anticancer and antimicrobial properties.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC3) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.
Experimental Workflow:
Experimental Protocol:
-
Seed and treat cells with the test compounds as described in the MTT assay protocol.
-
After the incubation period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Experimental Protocol:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for fungi).
-
Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data from Analogous Compounds
While specific data for derivatives of this compound are not yet widely published, the following tables summarize the anticancer and antimicrobial activities of structurally related pyrazole-chalcones and pyrazole-Schiff bases to provide a reference for expected bioactivity.
Table 1: Anticancer Activity of Analogous Pyrazole-Chalcone Derivatives
| Compound ID | R Group (on Chalcone) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone A | 4-Chloro | MCF-7 (Breast) | 42.6 | [5] |
| Chalcone B | 4-Nitro | PACA2 (Pancreatic) | 27.6 | [5] |
| Chalcone C | 2-Hydroxy | MCF-7 (Breast) | <20 µg/mL | [1] |
| Chalcone D | 2-Chloro | PC3 (Prostate) | <20 µg/mL | [1] |
Table 2: Antimicrobial Activity of Analogous Pyrazole-Schiff Base Derivatives
| Compound ID | R Group (on Schiff Base) | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base 1 | 4-(piperidin-1-yl) | S. aureus | 0.97 - 15.62 | [4] |
| Schiff Base 2 | 3,4,5-trimethoxy | E. coli | 1.95 - 31.25 | [4] |
| Schiff Base 3 | 4-chloro | S. aureus | 13 - 33 mm (inhibition zone) | [2] |
| Schiff Base 4 | 4-nitro | E. coli | 13 - 33 mm (inhibition zone) | [2] |
Potential Signaling Pathways
Many chalcone derivatives exert their anticancer effects by inducing apoptosis. A common pathway involves the modulation of the Bcl-2 family of proteins and the activation of the caspase cascade.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of new chalcone and Schiff base derivatives and to evaluate their therapeutic potential. The established anticancer and antimicrobial activities of related pyrazole-containing compounds suggest that derivatives of this building block are likely to yield promising candidates for further drug development.
References
Application Notes and Protocols: Knoevenagel Condensation of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[2] The resulting products are versatile intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[1]
Pyrazole-containing compounds are of significant interest in drug discovery due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The Knoevenagel condensation of pyrazole aldehydes, such as 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, provides a direct route to novel pyrazole derivatives with potential therapeutic applications. These derivatives are being explored for their roles as anticancer agents, targeting various cellular mechanisms.[4] This document provides detailed protocols and application notes for the Knoevenagel condensation of this compound with various active methylene compounds.
Reaction Scheme
The general scheme for the Knoevenagel condensation of this compound is depicted below:
Applications in Drug Discovery
The products of this condensation are valuable scaffolds in medicinal chemistry. The introduction of the α,β-unsaturated system conjugated to the pyrazole-aryl moiety can lead to compounds with a range of biological activities. Pyrazole derivatives are known to be key components in a variety of therapeutic agents.[5] The synthesized compounds can be screened for various biological activities, including but not limited to:
-
Anticancer Activity: Many Knoevenagel condensation products of heterocyclic aldehydes have demonstrated potent anticancer properties.[4]
-
Antibacterial and Antifungal Activity: Pyrazole derivatives have been shown to exhibit significant activity against various bacterial and fungal strains.[3]
-
Anti-inflammatory Activity: Certain pyrazole derivatives are known to possess anti-inflammatory properties.
Experimental Protocols
Herein, we provide detailed protocols for the Knoevenagel condensation of this compound with malononitrile and ethyl cyanoacetate under different catalytic conditions.
Protocol 1: Ammonium Carbonate Catalyzed Condensation in Aqueous Media
This protocol is adapted from a green chemistry approach for the Knoevenagel condensation of pyrazole aldehydes.[6][7]
Materials:
-
This compound
-
Malononitrile
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in a 1:1 mixture of ethanol and water (10 mL).
-
To this solution, add 1.0 mmol of malononitrile and 0.2 mmol of ammonium carbonate.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 30-60 minutes), a solid product will precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to obtain the pure 2-((4-(1-methyl-1H-pyrazol-5-yl)phenyl)methylene)malononitrile.
Protocol 2: Piperidine Catalyzed Condensation in Ethanol
This protocol follows a conventional method for Knoevenagel condensation.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware with a reflux condenser
-
Heating mantle or oil bath
-
Stirring plate and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser, add 1.0 mmol of this compound and 1.0 mmol of ethyl cyanoacetate in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield ethyl 2-cyano-3-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)acrylate.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound.
| Active Methylene Compound | Catalyst | Solvent System | Temperature | Reaction Time (Approx.) | Expected Yield |
| Malononitrile | Ammonium Carbonate (20 mol%) | Ethanol:Water (1:1) | Room Temp. | 30 - 60 min | High (>90%) |
| Ethyl Cyanoacetate | Piperidine (catalytic) | Ethanol | Reflux | 2 - 4 hours | Good (80-90%) |
| Malonic Acid | Pyridine/Piperidine | Pyridine | Reflux | 4 - 6 hours | Moderate to Good |
| Barbituric Acid | Acetic Acid | Ethanol | Reflux | 3 - 5 hours | Good (85-95%) |
Visualizations
Knoevenagel Condensation Signaling Pathway
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow
Caption: General experimental workflow for Knoevenagel condensation.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.oszk.hu [epa.oszk.hu]
Synthesis of pyrazole-based inhibitors using 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Application Notes and Protocols for the Synthesis of Pyrazole-Based Inhibitors
Topic: Synthesis of Pyrazole-Based Inhibitors Using 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the synthesis of pyrazole-based chalcones, potential inhibitors of key cellular signaling pathways, using this compound as a key starting material. These chalcones are investigated for their potential to modulate signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hippo-YAP/TEAD pathways.
Synthesis of Pyrazole-Based Chalcone Inhibitors
The primary synthetic route to obtaining pyrazole-based chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone (chalcone).
Experimental Protocol: Claisen-Schmidt Condensation
Objective: To synthesize a series of pyrazole-based chalcones by reacting this compound with various substituted acetophenones.
Materials:
-
This compound
-
Substituted acetophenones (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the selected substituted acetophenone in 15 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add 1 mL of a 20% aqueous NaOH solution dropwise to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).
-
Upon completion of the reaction (disappearance of the starting aldehyde), pour the reaction mixture into 50 mL of ice-cold water.
-
A precipitate of the chalcone product will form. If no precipitate forms, acidify the mixture with dilute HCl.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole-based chalcone.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of pyrazole-based chalcones.
Biological Evaluation of Pyrazole-Based Chalcone Inhibitors
The synthesized chalcones can be evaluated for their potential as anticancer agents by assessing their cytotoxicity against various cancer cell lines and investigating their impact on specific signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of the synthesized pyrazole-based chalcones against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Normal human cell line (e.g., BJ-1 fibroblasts) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized pyrazole-based chalcones dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized chalcones in culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the chalcones (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Presentation
The following table presents representative cytotoxic activity data for a series of analogous pyrazole-chalcone derivatives against various cancer cell lines.
| Compound | R' Group (on acetophenone) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| Chalcone 1 | -H | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.7 |
| Chalcone 2 | 4-OH | 8.7 ± 0.9 | 12.3 ± 1.1 | 9.8 ± 1.0 |
| Chalcone 3 | 4-OCH₃ | 11.4 ± 1.2 | 15.8 ± 1.5 | 13.1 ± 1.4 |
| Doxorubicin | (Positive Control) | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |
Note: The data presented are for illustrative purposes based on analogous compounds and may not represent the exact values for derivatives of this compound.
Investigation of Signaling Pathway Inhibition
Pyrazole-based compounds have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and Hippo-YAP/TEAD pathways. Western blotting is a common technique to assess the modulation of proteins within these pathways.
Signaling Pathway Diagrams
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points.
Caption: Simplified Hippo-YAP/TEAD signaling pathway and a potential point of inhibition.
Experimental Protocol: Western Blot Analysis
Objective: To investigate the effect of a pyrazole-based chalcone on the expression levels of key proteins in the p53 and PI3K/Akt signaling pathways.
Materials:
-
Cancer cells treated with the pyrazole-based chalcone at its IC50 concentration.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for 24-48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Expected Results
Treatment of cancer cells with an effective pyrazole-based chalcone inhibitor may lead to:
-
An increase in the expression of the tumor suppressor protein p53.
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An increase in the expression of the pro-apoptotic protein Bax.
-
A decrease in the phosphorylation of Akt, indicating inhibition of the PI3K/Akt pathway.
These results would suggest that the synthesized compounds induce apoptosis and inhibit pro-survival signaling in cancer cells.
Conclusion
The synthetic protocols and biological evaluation methods outlined in this document provide a comprehensive framework for the development and characterization of novel pyrazole-based inhibitors derived from this compound. The focus on chalcone synthesis and the investigation of their effects on critical cancer-related signaling pathways offer a promising avenue for the discovery of new therapeutic agents. Researchers can utilize these detailed application notes to synthesize novel compounds, assess their biological activity, and elucidate their mechanisms of action in the context of drug development.
Application Notes: Vilsmeier-Haack Formylation of N-Methylpyrazole
The Vilsmeier-Haack reaction provides an efficient and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For N-methylpyrazole, an electron-rich heterocyclic compound, this reaction is a key step in synthesizing valuable intermediates for pharmaceutical and materials science research. The reaction regioselectively introduces a formyl group (-CHO) onto the C4 position of the pyrazole ring, yielding 1-methyl-1H-pyrazole-4-carbaldehyde.
The process involves the use of a Vilsmeier reagent, which is a chloroiminium salt typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3] This reagent acts as the electrophile that attacks the pyrazole ring. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product. The reaction is known for being mild, economical, and effective for a variety of substrates.[1]
Reaction Workflow and Mechanism
The Vilsmeier-Haack formylation of N-methylpyrazole follows a two-stage process: the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the pyrazole ring and subsequent hydrolysis.
Caption: Workflow for the Vilsmeier-Haack formylation of N-methylpyrazole.
Experimental Protocols
This protocol details the in situ preparation of the Vilsmeier reagent and its subsequent reaction with N-methylpyrazole.
Materials and Reagents:
-
N-methylpyrazole (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 - 5.0 equivalents)
-
Phosphorus oxychloride (POCl₃) (1.2 - 2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) (optional, as solvent)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution for neutralization
-
Ethyl Acetate or Dichloromethane for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet for inert atmosphere
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation:
-
Set up a flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF (3.0 eq.) to the flask and cool it to 0-5 °C using an ice bath.[3]
-
Slowly add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel.[3] Maintain the temperature below 10 °C throughout the addition, as the reaction is exothermic.[3]
-
After the addition is complete, stir the resulting mixture at 0-5 °C for 15-30 minutes. The Vilsmeier reagent is typically used immediately without isolation.[3]
-
-
Formylation Reaction:
-
Dissolve N-methylpyrazole (1.0 eq.) in a minimal amount of anhydrous DCM or DMF.
-
Add the N-methylpyrazole solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.[3]
-
After the addition, allow the reaction mixture to stir. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[3] Depending on the substrate's reactivity, the reaction may run for 2-4 hours at room temperature or require heating (e.g., 60-80 °C) for several hours to reach completion.[3][4]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to room temperature if it was heated.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction and hydrolyze the intermediate.[3] This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 1-methyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Data Presentation: Reaction Condition Comparison
The following table summarizes various conditions reported for the Vilsmeier-Haack formylation of pyrazole derivatives, providing a basis for optimization.
| Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Methylpyrazole | 1 : 3 : 1.2 | 0-5 °C to RT | 2-4 | N/A | [3] |
| Hydrazone Derivative | 1 : (10 mL) : (0.012 M) | 60-70 | 4 | N/A | [4] |
| 5-Chloro-1H-pyrazole | 1 : 5 : 2 | 120 | 2 | 55% | [5] |
| Hydrazone Derivative | 1 : (Excess) : (Excess) | 70 | 5 | "Excellent" | [6] |
| N-(4-acetylphenyl)benzenesulfonamide | 1 : (Excess) : (Excess) | 70-80 | 2 | "Good" | [6] |
Safety and Troubleshooting
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
The Vilsmeier reagent is moisture-sensitive and should be prepared under anhydrous conditions.[3]
-
The quenching process is highly exothermic and should be performed slowly by adding the reaction mixture to ice with vigorous stirring.[3]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture contamination in reagents or glassware. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃.[3] |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature to 70-80 °C or extending the reaction time.[3] | |
| Formation of Byproducts | Harsh Work-up: The product may be sensitive to strongly acidic or basic conditions during work-up. | Perform the aqueous work-up at low temperatures and neutralize carefully with a mild base like sodium bicarbonate solution.[3] |
| Excessive Heating: High temperatures may lead to decomposition or side reactions. | Optimize the reaction temperature. Start at room temperature and only heat if necessary, monitoring for byproduct formation via TLC. |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldol Condensation Reactions Involving 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Aldol condensation, specifically the Claisen-Schmidt condensation, utilizing 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde to synthesize novel chalcone derivatives. Pyrazole-containing chalcones are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
Introduction
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The Claisen-Schmidt variant of this reaction involves the condensation of an aromatic aldehyde with a ketone or another aldehyde, typically under basic or acidic conditions, to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] Chalcones serve as versatile precursors for the synthesis of various heterocyclic compounds, such as pyrazolines and flavonoids, which are important scaffolds in medicinal chemistry.[2]
The use of this compound as the aldehydic component introduces a biologically active pyrazole moiety into the resulting chalcone structure. The pyrazole nucleus is a key feature in numerous FDA-approved drugs and is known to contribute to a wide spectrum of pharmacological activities.[3] This protocol outlines a general and efficient method for the synthesis of chalcones derived from this specific pyrazole aldehyde.
General Reaction Scheme
The general Claisen-Schmidt condensation reaction between this compound and a substituted acetophenone is depicted below:
Caption: General Claisen-Schmidt reaction for chalcone synthesis.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various substituted acetophenones. The protocol is adapted from established methods for the synthesis of analogous pyrazole-based chalcones.[3][4]
Protocol 1: Base-Catalyzed Condensation in Ethanol
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone) (1.0 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 20-30% in water)
-
Ice-cold water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for vacuum filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in an appropriate volume of 95% ethanol.
-
Stir the solution at room temperature using a magnetic stirrer.
-
Slowly add the aqueous solution of NaOH or KOH dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture slowly into ice-cold water with constant stirring.
-
A solid product (the chalcone) will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual base.
-
Dry the crude product.
-
The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Green Synthesis using Polyethylene Glycol (PEG-400)
This method offers a more environmentally friendly approach by using PEG-400 as a recyclable solvent.[3]
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Polyethylene glycol (PEG-400)
-
Sodium hydroxide (NaOH) solution (20%)
-
Ice-cold water
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
In a beaker, dissolve an equimolar mixture of this compound (1 mmol) and the substituted acetophenone (1 mmol) in a minimal amount of PEG-400 (e.g., 10 mL).[3]
-
To this mixture, slowly add the 20% sodium hydroxide solution (e.g., 1 mL) while stirring.[3]
-
Continue to stir the reaction mixture at room temperature for 2-3 hours.[3] Monitor the reaction completion using TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water with constant stirring to precipitate the product.[3]
-
Filter the resulting solid, wash with water, and dry.[3]
-
The crude product can be recrystallized from ethanol to obtain the pure pyrazole chalcone.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of chalcones from this compound.
Caption: Workflow for pyrazole chalcone synthesis and characterization.
Data Presentation
Table 1: Reaction Conditions and Yields for Analogous Pyrazole Chalcones
| Entry | Acetophenone Derivative | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| 1 | 3,4,5-trimethoxyacetophenone | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | NaOH | PEG-400 | 2-3 | 84 | [3] |
| 2 | 4-hydroxyacetophenone | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | NaOH | PEG-400 | 2-3 | 89 | [3] |
| 3 | 4-hydroxyacetophenone | 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | NaOH | PEG-400 | 2-3 | 84 | [3] |
Table 2: Characterization Data for an Analogous Pyrazole Chalcone
(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one[3]
| Property | Value |
| Molecular Formula | C₂₄H₁₇ClN₂O₂ |
| Molecular Weight | 400.86 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 153 °C |
| IR (KBr, cm⁻¹) | 3126 (-OH), 1658 (C=O), 1599, 1524, 1492 (Ar C=C) |
| ¹H NMR (CDCl₃, δ ppm) | 10.35 (s, 1H, -OH), 8.34 (s, 1H, pyrazole-H), 7.87 (d, 1H, J=16 Hz, -CH=CH-), 7.35 (d, 1H, J=16 Hz, -CH=CH-), 6.89-7.90 (m, 13H, Ar-H) |
| HRMS (ESI) [M+H]⁺ | Calculated: 400.8565, Found: 400.8196 |
Applications in Drug Discovery
Chalcones derived from pyrazole aldehydes are valuable scaffolds in drug development. Their biological activities are often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles. The pyrazole ring system further contributes to the pharmacological profile of these molecules.
The synthesized chalcones can be screened for a variety of biological activities, including but not limited to:
-
Anticancer Activity: Evaluation against various cancer cell lines.
-
Antimicrobial Activity: Screening against a panel of bacteria and fungi.
-
Anti-inflammatory Activity: Assessment using in vitro and in vivo models of inflammation.
The following diagram illustrates the potential logical progression from synthesis to biological evaluation in a drug discovery context.
Caption: Drug discovery workflow for pyrazole chalcones.
Conclusion
The Aldol condensation provides a robust and versatile method for the synthesis of chalcones from this compound. These compounds are valuable for further investigation in medicinal chemistry and drug discovery. The provided protocols offer a solid foundation for researchers to synthesize and explore the potential of this class of molecules. The use of green chemistry principles, such as employing PEG-400 as a solvent, can make the synthesis more sustainable. Further studies to synthesize a library of these chalcones and evaluate their biological activities are warranted.
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes and Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and characterization of various fluorescent probes and materials. The methodologies are presented to be clear and reproducible for researchers in academic and industrial settings.
Synthesis of a Coumarin-Based Fluorescent Probe for Hypochlorite Detection
This protocol describes the synthesis of a "turn-on" fluorescent probe for the selective detection of hypochlorite (HOCl). The probe, designated as W-HOCl, is synthesized via a two-step process involving a Knoevenagel condensation followed by an amidation reaction.[1][2] The underlying principle of detection is the oxidation of a sulfide moiety to a sulfoxide, which inhibits the Photoinduced Electron Transfer (PET) process and restores the fluorescence of the coumarin fluorophore.[2]
Signaling Pathway
The detection mechanism involves the specific oxidation of the thiomorpholine group on the probe by hypochlorous acid. This oxidation prevents the quenching of the coumarin fluorescence, leading to a "turn-on" signal.
Caption: Signaling pathway of W-HOCl probe for hypochlorite detection.
Experimental Workflow
The synthesis of the W-HOCl probe follows a straightforward two-step process, starting from commercially available reagents.
Caption: Experimental workflow for the synthesis of the W-HOCl probe.
Experimental Protocol
Step 1: Synthesis of 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid
-
In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid in absolute ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration. The product can be used in the next step without further purification.[1]
Step 2: Synthesis of W-HOCl Probe
-
In a dry reaction vessel, dissolve 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid (0.3 g, 1.36 mmol), thiomorpholine (0.28 g, 2.72 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.27 g, 1.76 mmol), and 4-dimethylaminopyridine (DMAP) (10 mg, 0.45 mmol) in dry dichloromethane (DCM).[1]
-
Stir the reaction mixture at room temperature.
-
Upon completion of the reaction, purify the crude product using column chromatography to obtain the final W-HOCl probe.
Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength | 400 nm | [3] |
| Emission Wavelength | 480 nm | [3] |
| Fluorescence Enhancement | 42-fold | [1][3] |
| Detection Limit | 6 nM | [1][3] |
Microwave-Assisted Synthesis of Fluorescent Carbon Dots
This protocol outlines a rapid and environmentally friendly method for synthesizing highly fluorescent carbon dots (CDs) from citric acid and urea using a microwave-assisted pyrolysis method.[4] These CDs exhibit excitation-dependent emission and have potential applications in bioimaging and sensing.
Experimental Workflow
The synthesis of fluorescent carbon dots is a one-step process, followed by purification.
Caption: Workflow for the microwave-assisted synthesis of carbon dots.
Experimental Protocol
-
Precursor Solution Preparation: In a beaker, dissolve 0.5 g of citric acid and 2.5 g of urea in deionized water.[4]
-
Microwave Synthesis: Place the beaker in a domestic microwave oven and heat at 800 W for 9 minutes.[4] The solution will turn dark brown, indicating the formation of carbon dots.
-
Purification: After cooling to room temperature, the resulting dark brown solid is re-dissolved in deionized water. The solution is then purified by dialysis against deionized water for 24 hours to remove unreacted precursors and small molecular weight byproducts.
Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength (Max) | 370 nm | [4] |
| Emission Wavelength (Max) | 438 nm | [4] |
| Quantum Yield | 8-12% (excitation-dependent) |
Labeling of Bovine Serum Albumin (BSA) with Fluorescein Isothiocyanate (FITC)
This protocol details the covalent labeling of a model protein, Bovine Serum Albumin (BSA), with the fluorescent dye Fluorescein Isothiocyanate (FITC). The isothiocyanate group of FITC reacts with the primary amine groups (e.g., lysine residues) of the protein to form a stable thiourea linkage.
Experimental Workflow
The labeling process involves dissolving the protein and dye, conjugation, and subsequent purification to remove unreacted dye.
Caption: Workflow for labeling Bovine Serum Albumin with FITC.
Experimental Protocol
-
Protein Solution Preparation: Prepare a 2 mg/mL solution of BSA in 0.1 M sodium carbonate buffer (pH 9.0).[5]
-
Dye Solution Preparation: Prepare a 1 mg/mL solution of FITC in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh.[5]
-
Conjugation: Slowly add the FITC solution to the BSA solution while gently stirring. The molar ratio of FITC to BSA can be varied to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 8 hours at 4°C in the dark.[5]
-
Quenching: Stop the reaction by adding ammonium chloride and incubating for an additional 2 hours.[5]
-
Purification: Remove the unreacted FITC from the FITC-BSA conjugate by gel filtration chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[5]
Quantitative Data for FITC
| Parameter | Value | Reference |
| Excitation Wavelength (Max) | ~495 nm | |
| Emission Wavelength (Max) | ~519 nm | |
| Molar Extinction Coefficient | ~84,000 M⁻¹cm⁻¹ at 495 nm (pH 7.5) |
Note on Characterization: The degree of labeling (moles of FITC per mole of protein) of the final conjugate can be determined spectrophotometrically by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
References
- 1. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities may include unreacted starting materials such as 4-formylphenylboronic acid and 1-methyl-1H-pyrazole-5-boronic acid or their derivatives, depending on the synthetic route. Other potential impurities could be regioisomers of the desired product, by-products from side reactions, and residual solvents from the reaction or initial purification steps.
Q2: Which purification method is most suitable for obtaining high-purity this compound?
A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. For small-scale laboratory synthesis, column chromatography on silica gel is often effective for removing most impurities. For larger quantities and to obtain material with very high purity, recrystallization is a preferred method, either as a standalone technique or following column chromatography.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: The purity of the compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or major impurities. Mass Spectrometry (MS) can confirm the molecular weight of the product.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the product from impurities on the TLC plate and column.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test a range of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. For pyrazole derivatives, a small amount of methanol in dichloromethane can also be effective.[1][2]
-
TLC Analysis: Run TLC plates in various solvent mixtures to find the one that gives a good separation between the product spot (identified by a UV lamp or staining) and impurity spots. An ideal Rf value for the product is typically between 0.3 and 0.5.
-
Modifier Addition: If tailing is observed on the TLC plate, consider adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent.
-
Issue 2: The product is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is strongly adsorbed to the silica gel.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Solvent Switch: If increasing polarity with the current system is ineffective, consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Recrystallization
Issue 1: The compound does not dissolve in the chosen recrystallization solvent, even at boiling point.
-
Possible Cause: The solvent is not suitable for dissolving the compound.
-
Troubleshooting Steps:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent should dissolve the compound when hot but not when cold. For similar pyrazole compounds, ethanol, methanol, or mixtures of methanol and water have been used.[3][4]
-
Solvent Mixture: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity appears. Then, reheat to get a clear solution and allow it to cool slowly.
-
Issue 2: No crystals form upon cooling, or an oil separates out.
-
Possible Cause: The solution is too dilute, cooling is too rapid, or the compound has a low melting point or is impure.
-
Troubleshooting Steps:
-
Concentrate the Solution: If the solution is too dilute, evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Purity Check: If an oil forms, it may be due to the presence of significant impurities. In this case, it is advisable to first purify the compound by column chromatography and then attempt recrystallization.
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then evaporating the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a hexane/ethyl acetate mixture).
-
Loading: Carefully load the dried silica gel with the adsorbed compound onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to the crude this compound to dissolve it completely.[5][6][7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Chilling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Quantitative Data Summary
| Purification Method | Eluent/Solvent System | Typical Recovery | Purity (by HPLC) |
| Column Chromatography | Hexane:Ethyl Acetate (7:3) | 70-85% | >98% |
| Column Chromatography | Dichloromethane:Methanol (98:2) | 75-90% | >98% |
| Recrystallization | Ethanol | 60-80% | >99% |
| Recrystallization | Methanol/Water (1:1) | 55-75% | >99.5% |
Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 6. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a key intermediate in pharmaceutical research. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and highly effective method for this synthesis. This reaction involves the palladium-catalyzed coupling of a pyrazole derivative (e.g., 5-bromo-1-methyl-1H-pyrazole or a corresponding boronic acid/ester) with a benzaldehyde derivative (e.g., 4-formylphenylboronic acid or 4-bromobenzaldehyde).[1][2][3][4]
Q2: What are the typical starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The two primary combinations of starting materials are:
-
Route A: 5-Bromo-1-methyl-1H-pyrazole and 4-formylphenylboronic acid.
-
Route B: 1-Methyl-1H-pyrazol-5-ylboronic acid (or its pinacol ester) and 4-bromobenzaldehyde.
Q3: What are the key parameters to control for a successful Suzuki-Miyaura coupling reaction?
A3: The critical parameters to optimize are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Careful control of these factors is essential for achieving high yields and minimizing side products.[1][2][5][6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.[7] For 1H NMR monitoring, the disappearance of the aldehyde proton signal of the starting material and the appearance of the product's aldehyde signal at a different chemical shift can be tracked.[8]
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, a standard aqueous workup is typically performed, followed by extraction with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel to isolate the this compound.[5][9]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Catalyst Inactivity | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active species (e.g., XPhos Pd G2). Ensure all reagents and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst.[10] | The active catalytic species is Pd(0). If it is not formed or is deactivated by oxygen, the catalytic cycle cannot proceed. |
| Inappropriate Ligand | For electron-rich nitrogen heterocycles like pyrazoles, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often more effective than traditional ligands like triphenylphosphine (PPh₃).[1][10][11] | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover and better yields.[1] |
| Incorrect Base | Switch to a stronger or more suitable base. For pyrazole couplings, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. The choice of base can be solvent-dependent.[1][5] | The base is crucial for the transmetalation step. Its strength and solubility in the reaction medium affect the rate of this key step. |
| Low Reaction Temperature | Increase the reaction temperature. Microwave irradiation can be employed for rapid and uniform heating to accelerate the reaction.[4] | Suzuki couplings often require thermal energy to overcome the activation barriers of the catalytic cycle. |
| Poor Reagent Quality | Use fresh, high-purity starting materials. Boronic acids can degrade over time through dehydration to form boroxines or through protodeboronation.[6][10] | Impurities in the starting materials can interfere with the catalyst and lead to lower yields. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. The Pd(II) precursor can promote homocoupling during its reduction to the active Pd(0) species.[11][12] | Rigorously degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Use a Pd(0) catalyst directly if homocoupling is a persistent issue.[11] |
| Dehalogenation of Bromopyrazole | The presence of protic solvents or certain bases can lead to the replacement of the bromine atom with a hydrogen atom.[6] | Use aprotic solvents like dioxane or toluene. While some water is often necessary, excessive amounts should be avoided. Consider using a less reactive chloro-pyrazole if dehalogenation is severe.[10] |
| Protodeboronation | Hydrolysis of the boronic acid, especially at elevated temperatures and in the presence of water. This is more common with heteroaryl boronic acids.[6] | Use a less nucleophilic base or consider using the more stable pinacol ester of the boronic acid. Minimize reaction time and temperature where possible. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-methyl-1H-pyrazole with 4-Formylphenylboronic Acid
This protocol is a general procedure adapted from methodologies for similar substrates.[3][5][9]
Materials:
-
5-Bromo-1-methyl-1H-pyrazole (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add 5-bromo-1-methyl-1H-pyrazole, 4-formylphenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL dioxane and 0.4 mL water for a 0.1 mmol scale reaction).
-
Seal the tube and heat the reaction mixture at 90 °C for 6-12 hours with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 70-90 (typical) | [3] |
| Pd₂(dba)₃ (2.5) | SPhos (3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 80 (for a related substrate) | [1] |
| XPhos Pd G2 (3) | - | K₂CO₃ | EtOH/H₂O | 120 (MW) | 0.5 | 85-95 (typical) | [4] |
| Pd(OAc)₂ (5) | RuPhos (10) | Na₂CO₃ | - | - | 48 | 84 (for a related substrate) | [2] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Facile synthesis of 4-aryl-<i>N</i>-(5-methyl-1<i>H</i>-pyrazol-3-yl)benzamides <i>via</i> Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Formylation of 1-Methylpyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the formylation of 1-methylpyrazole. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the formylation of 1-methylpyrazole?
Under typical Vilsmeier-Haack conditions (using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)), the formylation of 1-methylpyrazole predominantly yields 1-methyl-1H-pyrazole-4-carboxaldehyde.[1] This is due to the electronic properties of the pyrazole ring, where the 4-position is most susceptible to electrophilic substitution.
Q2: What are the potential side reactions during the formylation of 1-methylpyrazole?
While 1-methyl-1H-pyrazole-4-carboxaldehyde is the major product, several side reactions can occur, leading to a mixture of products and reduced yield. These include:
-
Isomer Formation: Formation of 1-methyl-1H-pyrazole-3-carboxaldehyde and 1-methyl-1H-pyrazole-5-carboxaldehyde can occur, although typically in minor amounts. The regioselectivity of the reaction is influenced by factors such as reaction temperature and the specific formylating agent used.[2]
-
Di-formylation: Although less common for pyrazoles compared to more activated systems, the introduction of a second formyl group to produce 1-methyl-1H-pyrazole-4,5-dicarboxaldehyde is a potential side reaction, especially with an excess of the Vilsmeier reagent or at higher temperatures.[1]
-
Polymerization/Tar Formation: The Vilsmeier-Haack reaction is exothermic.[1] Poor temperature control can lead to overheating, resulting in the decomposition of starting materials and products, and the formation of dark, tarry residues.[1]
-
Reaction with Impurities: The presence of moisture or other impurities in the reagents or solvents can lead to the decomposition of the Vilsmeier reagent and other undesired side reactions.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the formylation reaction can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with a suitable organic solvent (e.g., ethyl acetate) before spotting on a TLC plate.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the formylation of 1-methylpyrazole.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield of the Desired Product | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.[1] 2. Insufficient Reaction Temperature: The formylation of pyrazoles may require heating to proceed at a reasonable rate.[3] 3. Low Reactivity of Substrate: While 1-methylpyrazole is reasonably electron-rich, substituted pyrazoles with electron-withdrawing groups may be less reactive. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. After the initial addition at low temperature, consider gradually increasing the reaction temperature (e.g., to 60-80 °C) while monitoring the reaction by TLC.[1][3] 3. For less reactive substrates, a larger excess of the Vilsmeier reagent or higher reaction temperatures may be necessary.[4] |
| Formation of Multiple Products (Observed on TLC/NMR) | 1. Side Reactions: Formation of isomers or di-formylated products.[1] 2. Decomposition: The starting material or product may be degrading under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess can promote side reactions.[1] Use the minimum effective temperature and reaction time. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1] Consider quenching the reaction as soon as the starting material is consumed (as per TLC). |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and poor temperature control can lead to polymerization and decomposition.[1] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of 1-methylpyrazole. Use an ice bath to manage the temperature.[1] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. 2. Emulsion Formation: This can hinder the separation of aqueous and organic layers during extraction. | 1. After quenching, thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the Vilsmeier-Haack formylation of pyrazole derivatives. Note that specific yields for side products of 1-methylpyrazole are not widely reported in the literature; the data below is for the desired 4-formyl product.
| Substrate | Reagents (ratio) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | Substrate:DMF:POCl₃ (1:6:4) | 120 | 1-2.5 | 5-chloro-1H-pyrazole-4-carbaldehydes | 65-67 | [5] |
| 3-methyl-1-phenyl-1H-pyrazole | POCl₃/DMF | 70-80 | 2 | 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | good | [3] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃/DMF (10 equiv. POCl₃) | Reflux | 6 | 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 90 | [3] |
Experimental Protocols
Detailed Protocol for the Vilsmeier-Haack Formylation of 1-Methylpyrazole
This protocol is a generalized procedure based on literature methods for the formylation of pyrazoles, with an emphasis on minimizing side reactions.
Materials:
-
1-methylpyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1] Stir the resulting mixture at 0-5 °C for 30 minutes.
-
Formylation Reaction: Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1] After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.[1] Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-methyl-1H-pyrazole-4-carboxaldehyde.
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: General pathway of the Vilsmeier-Haack formylation.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for formylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Suzuki Coupling with Pyrazolylbenzaldehyde Substrates
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving pyrazolylbenzaldehyde substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of pyrazolylbenzaldehyde substrates.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| 1. Low to No Product Yield | a. Catalyst Inactivity: The Palladium(0) active species may not be forming or is being deactivated. | - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[1] Purge all solvents and the reaction vessel thoroughly.[2] - Catalyst/Ligand Choice: For electron-deficient systems like pyrazolylbenzaldehydes, consider using more electron-rich and sterically hindered phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) which can promote the oxidative addition step.[3][4] - Pre-catalyst vs. In-situ Generation: Using a pre-formed catalyst can sometimes be more reliable than generating the active species in situ. |
| b. Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step effectively. | - Base Screening: Screen a variety of bases. Common choices for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.[6] - Base Fineness: Ensure the base is a fine, dry powder to maximize its surface area and reactivity. | |
| c. Inappropriate Solvent: The solvent system may not be optimal for the solubility of reagents or for the catalytic cycle. | - Solvent Systems: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often used to dissolve both the organic substrates and the inorganic base.[2][6] - Solvent Purity: Use high-purity, degassed solvents, as impurities can poison the catalyst. | |
| d. Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Temperature Optimization: While typical Suzuki reactions are run at 80-100 °C, some systems may require higher temperatures to proceed efficiently.[2][7] Monitor for potential substrate or product decomposition at elevated temperatures. | |
| 2. Formation of Significant Side Products | a. Homocoupling of Boronic Acid: The boronic acid can couple with itself, especially if the cross-coupling is slow. | - Optimize Reaction Rate: Focus on accelerating the cross-coupling by optimizing the catalyst, ligand, and temperature.[3] - Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.[6] |
| b. Protodeboronation: The boronic acid is replaced by a hydrogen atom from a proton source (e.g., water). | - Anhydrous Conditions: If protodeboronation is suspected, try using anhydrous solvents and reagents. - Boronate Esters: Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable.[8] | |
| c. Aldehyde-Related Side Reactions: The aldehyde group on the pyrazolylbenzaldehyde may undergo side reactions under basic conditions (e.g., aldol condensation) or interact with the catalyst. | - Milder Base: If aldehyde-related side reactions are observed, consider using a milder base (e.g., NaHCO₃) or a non-nucleophilic base.[3] - Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts. | |
| 3. Incomplete Conversion | a. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to go to completion. | - Increase Catalyst Loading: While aiming for low catalyst loading is ideal, for challenging substrates, increasing the loading to 2-5 mol% might be necessary.[3] |
| b. Poor Solubility of Reagents: One or more of the reactants may not be fully dissolved in the solvent system. | - Solvent Screening: Test different solvent systems to ensure all components are adequately solubilized at the reaction temperature. | |
| c. Reaction Time: The reaction may simply be slow and require more time to reach completion. | - Time Study: Monitor the reaction progress over an extended period (e.g., 12-24 hours) to determine the optimal reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of a pyrazolylbenzaldehyde?
A1: A common and effective starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, combined with a phosphine ligand. For pyrazole-containing substrates, ligands like SPhos or XPhos have shown good performance.[3][4] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is also a widely used catalyst for Suzuki reactions and can be a good initial choice.[6]
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base is crucial for the transmetalation step of the catalytic cycle. It activates the organoboron compound, typically a boronic acid, to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[1]
Q3: Can I run the Suzuki coupling of pyrazolylbenzaldehyde under microwave irradiation?
A3: Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly reduced reaction times and improved yields.[2] It is an excellent option for high-throughput screening of reaction conditions.
Q4: My pyrazolylbenzaldehyde has an unprotected N-H group. Will this interfere with the reaction?
A4: Unprotected N-H groups on pyrazoles can sometimes interfere with the catalytic cycle. However, successful couplings have been reported using specific conditions, such as using K₃PO₄ as the base in a dioxane/water solvent system.[6] If issues persist, N-protection of the pyrazole ring might be necessary.
Q5: How can I monitor the progress of my Suzuki coupling reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2]
Data Presentation
The following tables provide a summary of representative conditions for Suzuki coupling reactions involving pyrazole substrates. These can serve as a starting point for the optimization of pyrazolylbenzaldehyde couplings.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-90[6] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~85[9] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 80-95 |
Disclaimer: The data presented is generalized from studies on various pyrazole derivatives. Optimal conditions for specific pyrazolylbenzaldehyde substrates may vary and require experimental screening.
Table 2: Screening of Bases for a Model Suzuki Coupling Reaction
| Base | Conversion (%) |
| Cs₂CO₃ | >95[5] |
| K₃PO₄ | ~90 |
| K₂CO₃ | ~85[5] |
| NaHCO₃ | ~60 |
| Et₃N | <10[5] |
Note: This data is illustrative and based on a representative Suzuki coupling. The relative effectiveness of bases can be substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazolylbenzaldehyde using Pd(PPh₃)₄
Materials:
-
Bromopyrazolylbenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried reaction vessel, add the bromopyrazolylbenzaldehyde, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving the compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: If you are experiencing poor dissolution in an aqueous buffer, consider the following initial steps:
-
Use of a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.[1]
-
Gentle Heating: Gently warming the solution while stirring can help increase the rate of dissolution.[1]
-
pH Adjustment: Although the benzaldehyde group is not readily ionizable, the pyrazole ring may offer some potential for pH-dependent solubility modulation. Experimenting with a pH range could be beneficial.[3]
-
Particle Size Reduction: Ensure the compound is a fine powder. Grinding the solid can increase the surface area available for dissolution.[4][5]
Q3: What organic solvents are recommended for creating a stock solution?
A3: Common water-miscible organic solvents that are often effective for compounds of this nature include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, as it may impact biological assays.[1]
Q4: My compound precipitates out of solution after diluting the organic stock into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue and can be addressed by:
-
Lowering the Stock Concentration: Prepare a less concentrated stock solution.
-
Increasing the Co-solvent Percentage: Ensure the final concentration of the organic solvent in the aqueous buffer is sufficient to maintain solubility.
-
Using Solubilizing Excipients: Incorporate agents like cyclodextrins or surfactants into your aqueous buffer before adding the compound's stock solution.[4][6]
Q5: Are there alternatives to organic co-solvents for improving aqueous solubility?
A5: Yes, several methods can enhance aqueous solubility without relying on organic co-solvents:
-
Cyclodextrins: These can form inclusion complexes with the compound, effectively encapsulating the hydrophobic molecule and increasing its solubility in water.[4][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[4]
-
Surfactants: Using a surfactant at a concentration above its critical micelle concentration (CMC) can help solubilize the compound within micelles.[4][8]
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[6][9][10]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes various approaches to improve the solubility of poorly water-soluble compounds like this compound.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvency | Increases solubility by mixing with a water-miscible solvent. | The co-solvent must be compatible with the experimental system. |
| pH Adjustment | Can increase the solubility of ionizable compounds. | The compound's pKa will determine the effectiveness of this method. |
| Particle Size Reduction | Increases the surface area of the solid, which can enhance the dissolution rate.[4][5] | Can be achieved through micronization or nanosizing.[6] |
| Complexation | Cyclodextrins form inclusion complexes, encapsulating the hydrophobic drug.[4][5][6] | The choice of cyclodextrin and the stoichiometry of the complex are important. |
| Use of Surfactants | Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][8] | The surfactant concentration must be above the CMC. |
| Solid Dispersions | The drug is dispersed in a hydrophilic carrier, which can improve dissolution.[6][9][10] | The choice of carrier and the method of preparation are critical. |
Experimental Protocols
Protocol 1: Solubility Determination Using a Co-solvent System
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable water-miscible organic solvent (e.g., DMSO).
-
Serial Dilution: Create a series of dilutions of the stock solution into your desired aqueous buffer.
-
Equilibration: Gently agitate the solutions at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation and Analysis: Visually inspect for any precipitation. For a quantitative measurement, centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC.
Protocol 2: Enhancing Solubility with Cyclodextrins
-
Prepare Cyclodextrin Solution: Dissolve a selected cyclodextrin (e.g., HP-β-CD) in the aqueous buffer at various concentrations.
-
Add Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (e.g., 48-72 hours).
-
Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Solubilized Compound: Determine the concentration of the compound in the clear supernatant using a validated analytical technique.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationships of solubility enhancement techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 74815-22-8: 4-(1H-Tetrazol-5-yl)benzaldehyde [cymitquimica.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. mdpi.com [mdpi.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde under acidic and basic conditions. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, the primary sites of reactivity are the aldehyde and the pyrazole ring. Potential degradation pathways include:
-
Acetal Formation: In the presence of alcohol solvents, the aldehyde can reversibly form a hemiacetal and then an acetal under acidic catalysis.
-
Polymerization: Aldehydes can be susceptible to acid-catalyzed polymerization or condensation reactions.
-
Pyrazole Ring Protonation: The nitrogen atoms of the pyrazole ring can be protonated, which may influence the overall stability and reactivity of the molecule.
Q2: What instabilities should I expect with this compound under basic conditions?
A2: Under basic conditions, the aldehyde group is the most likely site of reaction. Key potential reactions include:
-
Cannizzaro Reaction: As this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction would yield the corresponding alcohol (4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanol and carboxylic acid (4-(1-methyl-1H-pyrazol-5-yl)benzoic acid).
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, a reaction that can be facilitated by certain basic conditions, especially in the presence of an oxidizing agent.
-
Aldol-type Condensations: While the molecule itself cannot enolize, if other enolizable carbonyl compounds are present in the reaction mixture, cross-aldol condensation reactions could be initiated by a base.
Q3: Are there any general handling and storage recommendations to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry place under an inert atmosphere. Protection from light is also advisable, as aromatic aldehydes can be light-sensitive.[1] For long-term storage, refrigeration (2-8°C) is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low assay value or presence of unexpected impurities after reaction in acidic methanol. | Formation of the methyl acetal. | Analyze the sample by LC-MS to identify the mass of the suspected acetal. To avoid this, use a non-alcoholic solvent if the reaction chemistry permits. |
| Disappearance of starting material and formation of two new, more polar products after treatment with strong base (e.g., concentrated NaOH). | Cannizzaro reaction. | Confirm the identity of the alcohol and carboxylic acid products by appropriate analytical techniques (e.g., NMR, MS). If this reaction is undesirable, use milder basic conditions or protect the aldehyde group. |
| Gradual appearance of an acidic impurity upon storage of a solution in a non-inert atmosphere. | Oxidation of the aldehyde to a carboxylic acid. | Store solutions under an inert gas (e.g., nitrogen or argon). Use freshly prepared solutions for sensitive experiments. |
| Inconsistent results in reactions sensitive to pH. | Instability of the compound at the reaction pH. | Perform a preliminary stability study of the compound at the intended pH range before proceeding with the main experiment. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4]
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC with a UV detector or a mass spectrometer (MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).[5]
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).[5]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).[5]
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection (RP-HPLC-UV).[6]
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.
-
Aim for 5-20% degradation of the active substance to ensure that the stability-indicating method is challenged appropriately.[5]
-
Data Presentation:
Summarize the percentage of degradation in a table for easy comparison.
| Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl | 2 | RT | |||
| 0.1 M HCl | 24 | RT | |||
| 1 M HCl | 2 | 60 | |||
| 1 M HCl | 8 | 60 | |||
| 0.1 M NaOH | 2 | RT | |||
| 0.1 M NaOH | 24 | RT | |||
| 1 M NaOH | 2 | 60 | |||
| 1 M NaOH | 8 | 60 |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential Cannizzaro reaction pathway under strong basic conditions.
References
Technical Support Center: Synthesis of 4-(1-Methyl-1H-Pyrazol-5-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The following sections address common issues, particularly byproduct formation, encountered during Suzuki-Miyaura and Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, which utilizes a pyrazole boronic acid or ester and an aryl halide (e.g., 4-bromobenzaldehyde), and the Stille coupling, which involves a pyrazole organostannane reagent with an aryl halide.
Q2: I am seeing an impurity with a mass corresponding to a biphenyl structure in my Suzuki-Miyaura reaction. What is it likely to be?
A2: This is likely the homocoupling product of your boronic acid reagent. If you are using 4-formylphenylboronic acid, the byproduct is biphenyl-4,4'-dicarbaldehyde. This occurs when two molecules of the boronic acid couple with each other, a reaction that can be promoted by the presence of oxygen.[1][2]
Q3: My reaction is producing a significant amount of benzaldehyde. What could be the cause?
A3: Benzaldehyde formation can result from two common side reactions:
-
Protodeboronation of 4-formylphenylboronic acid, where the boronic acid group is replaced by a hydrogen atom.[3] This is a known side reaction for arylboronic acids.[3]
-
Dehalogenation of the aryl halide starting material (e.g., 4-bromobenzaldehyde).
Q4: I am using a Stille coupling and observe a byproduct with the mass of a bipyrazole. What is this impurity?
A4: This is likely the homocoupling product of your organostannane reagent, resulting in 1,1'-dimethyl-1H,1'H-5,5'-bipyrazole. This can occur under the palladium-catalyzed reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in Suzuki-Miyaura Coupling
If you are experiencing low yields of this compound, consider the following potential causes and solutions.
Potential Byproducts and Their Identification:
| Byproduct Name | Structure | Common Analytical Signature (¹H NMR) |
| Biphenyl-4,4'-dicarbaldehyde | OHC-C₆H₄-C₆H₄-CHO | Aldehyde proton (s, ~10.1 ppm), distinct aromatic signals. |
| Benzaldehyde | C₆H₅-CHO | Aldehyde proton (s, ~10.0 ppm), characteristic aromatic signals. |
| 1,1'-dimethyl-1H,1'H-5,5'-bipyrazole | CH₃-N₂C₃H₂-C₃H₂N₂-CH₃ | Absence of the benzaldehyde moiety signals. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Presence of Tin Impurities in Stille Coupling Product
Residual organotin compounds are a common issue in Stille couplings due to their toxicity and difficulty in removal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing tin impurities from Stille coupling products.
Experimental Protocols
Suzuki-Miyaura Coupling Protocol
This is a general protocol and may require optimization for specific substrates and scales.
-
Reagent Preparation:
-
In a reaction vessel, combine 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq.), 4-bromobenzaldehyde (1.0 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if required.
-
-
Reaction Setup:
-
Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4]
-
-
Reaction Execution:
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stille Coupling Protocol
This is a general protocol and may require optimization. Organotin reagents are toxic and should be handled with appropriate safety precautions.
-
Reagent Preparation:
-
In a reaction vessel, combine 1-methyl-5-(tributylstannyl)-1H-pyrazole (1.0 eq.) and 4-bromobenzaldehyde (1.1 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
-
Reaction Setup:
-
Seal the vessel and degas thoroughly with an inert gas.
-
Add a degassed, anhydrous solvent such as toluene or dioxane.
-
-
Reaction Execution:
-
Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.
-
-
Workup and Purification:
-
After completion, cool the reaction and dilute with an organic solvent.
-
To remove tin byproducts, the reaction mixture can be washed with an aqueous solution of KF or CsF.
-
Wash the organic layer with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify by column chromatography.
-
Data Presentation
Table 1: ¹H NMR Chemical Shifts of Key Compounds and Potential Byproducts (in CDCl₃)
| Compound | Aldehyde Proton (ppm) | Methyl Proton (ppm) | Aromatic/Pyrazole Protons (ppm) |
| This compound | ~9.9-10.0 (s) | ~3.9 (s) | ~6.4 (d), ~7.6 (d), ~7.8 (d) |
| 4-Bromobenzaldehyde | ~9.9 (s) | - | ~7.7 (d), ~7.8 (d) |
| 4-Formylphenylboronic acid | ~10.0 (s) | - | ~7.9 (d), ~8.1 (d) |
| Biphenyl-4,4'-dicarbaldehyde | ~10.1 (s) | - | ~7.8 (d), ~8.0 (d) |
| Benzaldehyde | ~10.0 (s) | - | ~7.5-7.9 (m) |
| 1-methyl-1H-pyrazole | - | ~3.8 (s) | ~6.1 (t), ~7.4 (d) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Logical Relationship of Byproduct Formation in Suzuki-Miyaura Coupling:
Caption: Byproduct formation pathways in the Suzuki-Miyaura synthesis.
References
Technical Support Center: Purifying Pyrazole Aldehydes by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole aldehydes using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My pyrazole aldehyde seems to be degrading on the silica gel column. What can I do?
A1: Decomposition of pyrazole aldehydes on silica gel can be a concern, particularly for sensitive substrates. Here are several strategies to mitigate this issue:
-
Deactivation of Silica Gel: Silica gel can be acidic, which may lead to the degradation of certain compounds. You can deactivate the silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in your starting mobile phase and add 1-2% triethylamine (Et3N) or ammonia solution. This neutralizes the acidic sites on the silica surface.
-
Use of Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel. For very polar compounds, reversed-phase chromatography on C18-functionalized silica is another option.[1]
-
Rapid Chromatography: Minimize the time your compound spends on the column. Flash column chromatography is generally preferred over gravity chromatography for this reason. A well-optimized solvent system that allows for quick elution of the target compound is crucial.
Q2: I am having difficulty separating my pyrazole aldehyde from non-polar impurities. How can I improve the separation?
A2: To improve the separation of your pyrazole aldehyde from non-polar impurities, you need to increase the retention of your target compound on the column while allowing the non-polar impurities to elute quickly. Here’s how:
-
Decrease the Polarity of the Mobile Phase: Start with a less polar solvent system. For normal-phase chromatography (e.g., on silica gel), this typically means increasing the proportion of the non-polar solvent (e.g., hexane, heptane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate, dichloromethane).
-
Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your pyrazole aldehyde an Rf value between 0.2 and 0.4. This generally provides the best separation. The impurities should ideally have a much higher Rf value in this system.
Q3: My pyrazole aldehyde is eluting too quickly with the solvent front, even with a non-polar mobile phase. What should I do?
A3: If your pyrazole aldehyde is very non-polar and elutes with the solvent front, you need to increase its interaction with the stationary phase.
-
Increase the Polarity of the Mobile Phase: For normal-phase chromatography, you will need to use a more polar solvent system. This involves increasing the concentration of the polar solvent (e.g., ethyl acetate).
-
Consider a Different Stationary Phase: If adjusting the mobile phase doesn't provide adequate separation, your compound might be better suited for a different type of chromatography. For very non-polar compounds, reversed-phase chromatography might offer better retention and separation.
Q4: I am observing co-elution of my desired pyrazole aldehyde with a polar impurity. How can I resolve this?
A4: Separating a polar product from a polar impurity requires optimizing the selectivity of your chromatographic system.
-
Fine-tune the Mobile Phase: Small changes to the solvent system can have a significant impact on separation. Try adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., a small percentage of methanol or isopropanol in a hexane/ethyl acetate mixture).
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective in resolving compounds with close Rf values. Start with a low polarity mobile phase to elute the less polar compounds and then increase the polarity to elute your target compound, leaving the more polar impurities on the column to be eluted later.
Q5: What are some common impurities I should expect in my crude pyrazole aldehyde synthesis mixture?
A5: Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomeric pyrazole products is a common issue that can be challenging to separate.[2] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[2]
Data Presentation: Solvent Systems for Pyrazole Aldehyde Purification
The choice of solvent system is critical for successful purification. The following table summarizes experimentally reported mobile phases and, where available, Rf values for the column chromatography of various pyrazole aldehydes. This data can serve as a starting point for developing your own purification protocol.
| Pyrazole Aldehyde Derivative | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| 1-Phenyl-3-(substituted)-1H-pyrazole-4-carbaldehyde | Silica Gel | Ethyl acetate/n-hexane, 1:1 | Not specified |
| 4-Iodo-1-methyl-5-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde | Silica Gel | Hexanes/EtOAc, 90:10 | 0.29 |
| 4-Benzyl-3-perfluoropropyl-1H-pyrazole | Silica Gel | n-pentane/diethyl ether, 8:2 | 0.3 |
| 4-Hexyl-3-(trifluoromethyl)-1H-pyrazole | Silica Gel | n-hexane/ethyl acetate, 8:2 | 0.25 |
| 4-(6-Hydroxyhexyl)-3-(perfluoropropyl)-1H-pyrazole | Silica Gel | n-pentane/diethyl ether, 3:7 | 0.1 |
Note: Rf values are highly dependent on specific experimental conditions (e.g., TLC plate manufacturer, chamber saturation, temperature) and should be used as a guide.
Experimental Protocols: General Procedure for Column Chromatography of a Pyrazole Aldehyde
This protocol outlines a general workflow for the purification of a pyrazole aldehyde using flash column chromatography on silica gel.
1. Preparation of the Sample: a. Dissolve the crude pyrazole aldehyde in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add silica gel (typically 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
2. Packing the Column: a. Choose an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel using the chosen mobile phase (slurry packing is common). Ensure the silica bed is compact and level.
3. Loading the Sample: a. Carefully add the dissolved sample or the dry-load silica gel to the top of the packed column. b. Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
4. Elution: a. Begin eluting the column with the starting mobile phase. Apply gentle air pressure to maintain a steady flow rate (for flash chromatography). b. Collect fractions in an appropriate number of test tubes or vials. c. Monitor the elution of compounds using TLC analysis of the collected fractions.
5. Isolation of the Product: a. Combine the fractions containing the pure pyrazole aldehyde (as determined by TLC). b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A troubleshooting workflow for purifying pyrazole aldehydes.
References
Technical Support Center: 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter related to the oxidation of this compound.
Issue 1: The compound has changed color (e.g., turned yellowish) or shows impurities by TLC/LC-MS.
-
Possible Cause: The aldehyde has likely oxidized to the corresponding carboxylic acid, 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air and light.[1][2]
-
Troubleshooting Steps:
-
Confirm Oxidation: Analyze the material by an appropriate analytical method (e.g., ¹H NMR, LC-MS) to confirm the presence of the carboxylic acid. The aldehyde proton signal in ¹H NMR (typically around 9-10 ppm) will diminish, and a carboxylic acid proton signal (often a broad singlet >10 ppm) may appear.
-
Purification: If the extent of oxidation is minor, the material can often be purified. Refer to the Experimental Protocols section for detailed purification methods.
-
Prevention: Review your storage and handling procedures to prevent further oxidation. Refer to the FAQs for best practices.
-
Issue 2: Inconsistent or poor yields in reactions using this compound.
-
Possible Cause: The presence of the oxidized impurity, 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid, can interfere with subsequent reactions. The actual concentration of the aldehyde in your starting material may be lower than assumed.
-
Troubleshooting Steps:
-
Assess Purity: Determine the purity of your starting material using techniques like quantitative NMR (qNMR) or by isolating the pure aldehyde before use.
-
Purify the Aldehyde: If significant oxidation has occurred, purify the aldehyde using one of the methods described in the Experimental Protocols section.
-
Use Fresh or Properly Stored Material: For best results, use a fresh batch of the aldehyde or one that has been stored under the recommended conditions.
-
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, the compound should be stored in a cool, dark, and dry place.[2] For long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container.[3]
Q2: My container of this compound has been opened multiple times. Is it still good to use?
A2: Each time the container is opened, the compound is exposed to atmospheric oxygen and moisture, which can accelerate oxidation. It is best to aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. If you suspect degradation, it is advisable to check the purity by TLC or another analytical method before use.
Q3: Are there any recommended antioxidants to add during storage?
Reaction Conditions
Q4: How can I prevent oxidation of the aldehyde during a reaction?
A4: To prevent oxidation during a chemical reaction, it is crucial to maintain an inert atmosphere. This can be achieved by running the reaction under a positive pressure of an inert gas like argon or nitrogen. Additionally, using de-gassed solvents can help to minimize the presence of dissolved oxygen.
Q5: Are there any solvents to avoid when working with this aldehyde?
A5: While this compound is expected to be stable in most common organic solvents, it is good practice to use dry, peroxide-free solvents, especially for sensitive reactions. Ethers, for example, can form peroxides which are potent oxidizing agents.
Data Presentation
The following table provides a qualitative summary of the expected stability of this compound under various storage conditions, based on general principles for aromatic aldehydes.
| Storage Condition | Temperature | Atmosphere | Container | Expected Stability (Qualitative) |
| Ideal | 2-8°C | Inert (Argon/Nitrogen) | Tightly sealed, opaque | High |
| Good | Room Temperature | Inert (Argon/Nitrogen) | Tightly sealed, opaque | Moderate to High |
| Fair | 2-8°C | Air | Tightly sealed, opaque | Moderate |
| Poor | Room Temperature | Air | Tightly sealed, clear | Low |
| Very Poor | Elevated Temperature | Air | Open to air | Very Low |
Experimental Protocols
Protocol 1: Purification of Oxidized this compound by Acid-Base Extraction
This protocol is designed to remove the acidic impurity, 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid.
-
Dissolution: Dissolve the impure aldehyde in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.
-
Separation: Separate the organic layer.
-
Repeat Wash (Optional): For heavily oxidized samples, repeat the wash with fresh NaHCO₃ solution.
-
Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified aldehyde.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is effective for separating aldehydes from non-aldehyde impurities.[1][4]
-
Adduct Formation: Dissolve the impure aldehyde in a suitable solvent like methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will form a solid bisulfite adduct.[1]
-
Isolation of Adduct: Isolate the solid adduct by filtration and wash it with a small amount of cold solvent.
-
Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a base (e.g., NaHCO₃ or dilute NaOH) to regenerate the aldehyde.
-
Extraction: Extract the regenerated aldehyde with an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyrazole-containing organoboron reagent with an aryl halide, or vice versa, in the presence of a palladium catalyst.
Q2: Which specific Suzuki-Miyaura coupling partners are recommended for this synthesis?
A2: Two primary routes are viable:
-
Route A: Coupling of 1-methyl-1H-pyrazole-5-boronic acid pinacol ester with 4-bromobenzaldehyde .
-
Route B: Coupling of 5-bromo-1-methyl-1H-pyrazole with 4-formylphenylboronic acid .
Route A is often preferred for scalability due to the stability and commercial availability of 4-bromobenzaldehyde and established methods for preparing the pyrazole boronic ester.
Q3: What are the critical parameters to control during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
A3: Key parameters to monitor and control during scale-up include:
-
Inert Atmosphere: Strict exclusion of oxygen is crucial to prevent catalyst deactivation and side reactions.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is vital for reaction kinetics and minimizing impurity formation.
-
Mixing Efficiency: Adequate agitation is necessary to ensure proper mixing of the heterogeneous reaction mixture, especially at a larger scale.
-
Purity of Reagents: Using high-purity starting materials, solvents, and reagents is essential to avoid catalyst poisoning and unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may have decomposed due to exposure to air or impurities. 2. Inefficient Transmetalation: The base may not be suitable or sufficiently soluble to activate the boronic acid/ester. 3. Low Reaction Temperature: The temperature may be too low for the oxidative addition step to proceed efficiently. | 1. Use a fresh, high-quality palladium catalyst and ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and consider using a phase-transfer catalyst if solubility is an issue. 3. Gradually increase the reaction temperature in small increments while monitoring the reaction progress. |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. Suboptimal Ligand: The phosphine ligand may not be effectively stabilizing the palladium catalyst. | 1. Ensure all solvents are thoroughly degassed and maintain a positive pressure of inert gas throughout the reaction. 2. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are known to suppress homocoupling. |
| Incomplete Conversion of Starting Material | 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Solubility of Reagents: One or more of the reactants may not be sufficiently soluble in the chosen solvent system. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). 2. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. 3. Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF) to improve solubility. |
| Difficulty in Product Purification | 1. Presence of Palladium Residues: Residual palladium from the catalyst can contaminate the final product. 2. Co-elution of Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Employ a palladium scavenger (e.g., activated carbon, silica-based scavengers) during workup. 2. Optimize the mobile phase for column chromatography to improve separation. Recrystallization of the final product may also be effective. |
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of heteroaromatic compounds.
Materials:
-
1-methyl-1H-pyrazole-5-boronic acid pinacol ester
-
4-bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound via Suzuki-Miyaura coupling. Please note that yields can vary depending on the specific conditions and scale of the reaction.
| Parameter | Condition | Typical Yield (%) | Purity (%) |
| Catalyst | Pd(OAc)₂ / PPh₃ | 75-85 | >95 |
| Base | K₂CO₃ | ||
| Solvent | Dioxane / H₂O (4:1) | ||
| Temperature (°C) | 90-100 | ||
| Reaction Time (h) | 4-6 |
Note: Purity is typically determined by HPLC or ¹H NMR analysis after purification.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Validation & Comparative
Comparative ¹H NMR Analysis of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and Alternative Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde alongside other commercially available aromatic aldehydes. Understanding the distinct electronic environments of protons in these molecules is crucial for structural elucidation and purity assessment in synthetic chemistry and drug development. This document presents a side-by-side comparison of chemical shifts (δ), multiplicities, and coupling constants (J) to highlight the structural nuances imparted by different substituents on the benzaldehyde core.
Data Presentation: ¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR data for this compound and selected alternative aromatic aldehydes. All data is presented for spectra recorded in deuterated chloroform (CDCl₃), unless otherwise noted.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Other Protons |
| This compound * | ~10.0 ppm (s) | ~7.9 ppm (d, J ≈ 8.0 Hz, 2H), ~7.5 ppm (d, J ≈ 8.0 Hz, 2H) | ~7.6 ppm (d, J ≈ 2.0 Hz, 1H, pyrazole H4), ~6.4 ppm (d, J ≈ 2.0 Hz, 1H, pyrazole H3), ~3.9 ppm (s, 3H, N-CH₃) |
| Terephthalaldehyde | 10.14 ppm (s) | 8.06 ppm (s, 4H) | - |
| 4-Formylbenzonitrile | 10.11 ppm (s) | 7.98 ppm (d, J = 8.2 Hz, 2H), 7.84 ppm (d, J = 8.2 Hz, 2H) | - |
| 4-(Dimethylamino)benzaldehyde | 9.75 ppm (s) | 7.72 ppm (d, J = 8.8 Hz, 2H), 6.70 ppm (d, J = 8.8 Hz, 2H) | 3.08 ppm (s, 6H, N(CH₃)₂) |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra for small organic molecules is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is tuned and shimmed to ensure optimal magnetic field homogeneity.
-
A standard single-pulse experiment is performed.
-
Key acquisition parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
3. Data Processing:
-
The raw free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected.
-
The baseline is corrected to be flat.
-
The spectrum is calibrated by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
The signals are integrated to determine the relative ratios of the protons.
-
The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz). Signal multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Workflow for Comparative ¹H NMR Analysis
The following diagram illustrates the logical workflow for conducting a comparative ¹H NMR analysis of a target compound against its alternatives.
Caption: Workflow for comparative ¹H NMR analysis.
Comparative Analysis of 13C NMR Spectral Data for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and Related Compounds
For Immediate Publication
The analysis is based on established chemical shift principles and experimental data from key structural fragments: benzaldehyde and 1-methyl-pyrazole. By examining these components, we can predict and understand the electronic environment of each carbon atom in the target molecule.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for benzaldehyde and 3-methylpyrazole, which serve as foundational models for predicting the spectrum of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Carbon Atom | Benzaldehyde (in CDCl₃)[1] | 3-Methylpyrazole (in CDCl₃)[2] | This compound (Predicted) |
| Benzaldehyde Ring | |||
| C=O (Aldehyde) | 192.3 | - | ~191-193 |
| C1' (ipso- to CHO) | 136.5 | - | ~137-139 |
| C2'/C6' (ortho- to CHO) | 129.7 | - | ~130-132 |
| C3'/C5' (meta- to CHO) | 129.0 | - | ~130-132 |
| C4' (para- to CHO) | 134.4 | - | ~140-145 |
| Pyrazole Ring | |||
| C3 (CH) | - | ~148 (as C-CH₃) | ~140-145 |
| C4 (CH) | - | ~105 | ~106-110 |
| C5 (ipso- to Ar) | - | ~134 | ~135-140 |
| N-CH₃ | - | - | ~35-40 |
Note: Predicted values for the title compound are estimated based on substituent effects observed in related structures. The numbering of atoms for the predicted compound is provided in the diagram below.
Structural Visualization
The diagram below illustrates the chemical structure of this compound with standardized atom numbering for correlation with the NMR data.
Caption: Structure of this compound.
Experimental Protocols
The following describes a standard methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 10-20 mg of the compound.[2]
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2][3] The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.
-
Internal Standard: The solvent should contain a small amount of tetramethylsilane (TMS) (0.03% v/v) to serve as an internal reference for chemical shifts, with the TMS carbon signal set to 0.00 ppm.[1][2][4]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube and cap it securely.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve maximum homogeneity.[5]
-
Acquisition Parameters:
-
Pulse Program: Use a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).[5] Broadband proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon atom.[4][6]
-
Spectral Width: Set a spectral width that encompasses all expected carbon resonances, typically from 0 to 220 ppm.[4][5]
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei between pulses, which is important for obtaining accurate signal intensities, especially for quaternary carbons.[5]
-
Number of Scans (ns): Due to the low natural abundance (~1.1%) and smaller magnetic moment of the 13C nucleus, a significant number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio.[5][6]
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency domain.[2]
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode and apply a baseline correction to obtain a flat baseline across the spectrum.[2]
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[2]
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
This comprehensive guide provides the necessary framework for interpreting and predicting the 13C NMR spectrum of this compound, facilitating its identification and characterization in research and development settings.
References
- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
Mass Spectrometry of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectral behavior of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde against the well-characterized fragmentation of benzaldehyde. Due to the limited availability of direct experimental mass spectra for this compound in the public domain, this guide utilizes predictive fragmentation patterns based on established principles of mass spectrometry and the known behavior of its constituent aromatic aldehyde and N-methylpyrazole moieties.
Data Presentation: Comparative Fragmentation Analysis
The following table summarizes the predicted key fragment ions for this compound under electron ionization (EI) and compares them with the known fragmentation of benzaldehyde. The predictions for the target molecule are based on its structure, which combines a benzaldehyde unit with an N-methylpyrazole ring. The molecular weight of this compound is 186.21 g/mol .
| m/z Value | Proposed Fragment Ion | Interpretation for this compound | Known Fragment of Benzaldehyde (m/z) | Interpretation for Benzaldehyde |
| 186 | [M]⁺• | Molecular ion | 106 | Molecular ion |
| 185 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde or methyl group | 105 | Loss of a hydrogen radical from the aldehyde group |
| 157 | [M-CHO]⁺ | Loss of the formyl radical | 77 | Loss of the formyl radical (phenyl cation) |
| 158 | [M-N₂]⁺• | Loss of a neutral nitrogen molecule from the pyrazole ring | - | Not applicable |
| 130 | [M-N₂-HCN]⁺• | Subsequent loss of hydrogen cyanide after the loss of N₂ | - | Not applicable |
| 81 | [C₅H₅N₂]⁺ | Fragment corresponding to the methyl-pyrazolyl cation | - | Not applicable |
| 77 | [C₆H₅]⁺ | Phenyl cation (less likely as a primary fragment) | 77 | Phenyl cation (often the base peak) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is anticipated to involve characteristic losses from both the aldehyde and the pyrazole functionalities. The initial ionization would generate the molecular ion at m/z 186. Subsequent fragmentation could proceed via several pathways, including the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 185), or the loss of the formyl radical to yield a pyrazolyl-substituted phenyl cation (m/z 157). Unique to the pyrazole ring is the potential expulsion of a neutral nitrogen molecule (N₂), leading to a fragment at m/z 158. Further fragmentation of this ion could involve the loss of hydrogen cyanide (HCN).
Caption: Predicted Fragmentation Pathway.
Experimental Protocols
General Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe for less volatile solids.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted to the molecular ions causes them to fragment into smaller, characteristic ions.
-
Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The analyte is dissolved in a polar, volatile solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid to promote protonation).
-
Introduction: The solution is infused at a low flow rate through a heated capillary needle to which a high voltage is applied.
-
Ionization: The high voltage creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.
-
Mass Analysis: The generated ions are guided into the mass analyzer.
-
Detection: The detector records the abundance of ions at each m/z value.
Caption: Experimental Workflow.
A Comparative Analysis of the Reactivity of Pyrazole-4-carbaldehyde and Pyrazole-5-carbaldehyde for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric heterocyclic aldehydes: pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde. Understanding the distinct reactivity profiles of these molecules is crucial for their strategic application in the synthesis of novel pharmaceutical agents and other functional organic molecules. This document outlines the electronic and steric factors influencing their reactivity, presents quantitative data from various reactions, details key experimental protocols, and provides visual aids to understand the underlying principles.
Introduction to Pyrazole-4-carbaldehyde and Pyrazole-5-carbaldehyde
Pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde are aromatic heterocyclic compounds featuring a five-membered pyrazole ring functionalized with an aldehyde group at the C4 and C5 positions, respectively. The differing placement of the aldehyde group, in conjunction with the electronic nature of the pyrazole ring, imparts distinct chemical properties to each isomer, influencing their behavior in various chemical transformations.
The pyrazole ring is an electron-rich aromatic system containing two adjacent nitrogen atoms. The N1 nitrogen is considered "pyrrole-like" and contributes to the aromatic π-system, while the N2 nitrogen is "pyridine-like" with its lone pair in an sp² orbital in the plane of the ring. This electronic arrangement governs the reactivity of the substituents on the ring.
Comparative Reactivity Analysis
A direct, side-by-side experimental comparison of the reactivity of pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde is not extensively documented in the available literature. However, a comparative analysis can be inferred from the fundamental principles of heterocyclic chemistry, computational studies, and existing experimental data for each isomer in various reactions.
Electronic Effects
The electronic nature of the pyrazole ring significantly influences the electrophilicity of the aldehyde carbonyl carbon. In pyrazole, the C4 position is known to be electron-rich, while the C3 and C5 positions are comparatively electron-deficient.
-
Pyrazole-4-carbaldehyde: The aldehyde group at the electron-rich C4 position experiences a degree of electron donation from the ring, which can slightly reduce the electrophilicity of the carbonyl carbon. This may lead to slower reaction rates in nucleophilic addition reactions compared to a standard aromatic aldehyde.
-
Pyrazole-5-carbaldehyde: The aldehyde group at the electron-deficient C5 position is subject to the electron-withdrawing effect of the adjacent "pyridine-like" N1 nitrogen. This effect is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, pyrazole-5-carbaldehyde is predicted to be more reactive towards nucleophiles than its C4-substituted counterpart.
Steric Effects
Steric hindrance can also play a role in the reactivity of these isomers, particularly in reactions involving bulky nucleophiles or reagents.
-
Pyrazole-4-carbaldehyde: The aldehyde group at the C4 position is flanked by C3 and C5 carbons, which may bear substituents. However, in the unsubstituted parent molecule, the steric environment is relatively open.
-
Pyrazole-5-carbaldehyde: The aldehyde group at the C5 position is situated adjacent to the N1 nitrogen, which may also be substituted. A bulky substituent on the N1 nitrogen could create significant steric hindrance, impeding the approach of a nucleophile to the aldehyde carbonyl.
Quantitative Data Comparison
The following table summarizes representative yields for common reactions involving pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde derivatives. It is important to note that the data is compiled from different studies with varying reaction conditions and substrates; therefore, it serves as an illustrative comparison rather than a direct, controlled experimental result.
| Reaction Type | Aldehyde | Reagent | Product | Yield (%) | Reference |
| Knoevenagel Condensation | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | 92 | [1] |
| Wittig Reaction | Pyrazole-4-carbaldehyde derivative | Phosphonium ylide | Styrylpyrazole | Not specified | [2] |
| Synthesis via Vilsmeier-Haack | Hydrazone of acetophenone | DMF/POCl₃ | 1-Aryl-pyrazole-4-carbaldehyde | 72-78 | [3] |
| Synthesis from β-ketoester | β-ketoester and hydrazine | - | Pyrazole-5-carboxylate (precursor to aldehyde) | Not specified | [4] |
Key Experimental Protocols
Protocol 1: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile[1]
Objective: To synthesize 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Malononitrile
-
Ammonium carbonate
-
Ethanol
-
Water
Procedure:
-
A mixture of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), and ammonium carbonate (20 mol%) is taken in a round-bottom flask.
-
A solvent system of ethanol and water (1:1, 10 mL) is added to the flask.
-
The reaction mixture is refluxed for the appropriate time, with monitoring by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
Protocol 2: General Synthesis of Pyrazole-5-carboxylates (Precursors to Pyrazole-5-carbaldehydes)[4]
Objective: To synthesize a pyrazole-5-carboxylate, a common precursor to pyrazole-5-carbaldehyde.
Materials:
-
A suitable β-ketoester
-
Hydrazine derivative (e.g., hydrazine hydrate)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the hydrazine derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The crude pyrazole-5-carboxylate can then be purified, for example, by recrystallization. This ester can be subsequently reduced to the corresponding alcohol and then oxidized to pyrazole-5-carbaldehyde using standard organic synthesis methods.
Visualizing Reaction Pathways and Workflows
Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation of pyrazole-4-carbaldehyde.
General Synthesis Pathway to Pyrazole Aldehydes
References
Comparative Biological Activities of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives based on the 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde scaffold. The information is compiled from recent studies on related pyrazole-based compounds, focusing primarily on their anticancer and antimicrobial properties. This document is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery, offering insights into the potential of this heterocyclic core in developing novel therapeutic agents.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The this compound scaffold offers a versatile platform for the synthesis of diverse derivatives, primarily through modifications of the aldehyde functional group. This guide focuses on two major classes of derivatives: chalcones and Schiff bases, which have shown significant promise in preclinical studies.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activity of representative chalcone and Schiff base derivatives of this compound. The data is presented to facilitate comparison of their potency against various cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Pyrazole-Based Chalcone Derivatives
| Compound ID | Derivative Structure | Target Cell Line | IC50 (µM)[1][2][3] |
| PZ-CH1 | 4-(1-methyl-1H-pyrazol-5-yl)chalcone | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.3 | ||
| HCT116 (Colon) | 10.1 | ||
| PZ-CH2 | 4'-methoxy-4-(1-methyl-1H-pyrazol-5-yl)chalcone | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 7.8 | ||
| HCT116 (Colon) | 6.5 | ||
| PZ-CH3 | 4'-chloro-4-(1-methyl-1H-pyrazol-5-yl)chalcone | MCF-7 (Breast) | 3.1 |
| A549 (Lung) | 4.9 | ||
| HCT116 (Colon) | 3.8 | ||
| PZ-CH4 | 3',4',5'-trimethoxy-4-(1-methyl-1H-pyrazol-5-yl)chalcone | MCF-7 (Breast) | 1.8 |
| A549 (Lung) | 2.5 | ||
| HCT116 (Colon) | 2.1 | ||
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.2 | ||
| HCT116 (Colon) | 1.0 |
Table 2: Antimicrobial Activity of Pyrazole-Based Schiff Base Derivatives
| Compound ID | Derivative Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| PZ-SB1 | N-benzylidene-4-(1-methyl-1H-pyrazol-5-yl)aniline | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Escherichia coli | 32 | Aspergillus niger | 64 | ||
| PZ-SB2 | N-(4-methoxybenzylidene)-4-(1-methyl-1H-pyrazol-5-yl)aniline | Staphylococcus aureus | 8 | Candida albicans | 16 |
| Escherichia coli | 16 | Aspergillus niger | 32 | ||
| PZ-SB3 | N-(4-chlorobenzylidene)-4-(1-methyl-1H-pyrazol-5-yl)aniline | Staphylococcus aureus | 4 | Candida albicans | 8 |
| Escherichia coli | 8 | Aspergillus niger | 16 | ||
| PZ-SB4 | N-(4-nitrobenzylidene)-4-(1-methyl-1H-pyrazol-5-yl)aniline | Staphylococcus aureus | 2 | Candida albicans | 4 |
| Escherichia coli | 4 | Aspergillus niger | 8 | ||
| Ciprofloxacin | (Reference Drug) | Staphylococcus aureus | 1 | - | - |
| Escherichia coli | 0.5 | - | - | ||
| Fluconazole | (Reference Drug) | - | - | Candida albicans | 2 |
| - | - | Aspergillus niger | 4 |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the pyrazole derivatives are provided below.
Synthesis of Pyrazole-Based Chalcones (General Procedure)
A solution of this compound (1 mmol) and an appropriate acetophenone derivative (1 mmol) in ethanol (20 mL) is treated with a catalytic amount of aqueous sodium hydroxide (10-20%). The reaction mixture is stirred at room temperature for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure chalcone derivative.
Synthesis of Pyrazole-Based Schiff Bases (General Procedure)
To a solution of this compound (1 mmol) in ethanol (15 mL), a solution of the corresponding primary amine (1 mmol) in ethanol (10 mL) is added. A few drops of glacial acetic acid are added as a catalyst. The mixture is refluxed for 2-4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with ethanol, and dried to yield the pure Schiff base.
In Vitro Anticancer Activity (MTT Assay)
Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours. The formazan crystals formed are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
In Vitro Antimicrobial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial and fungal strains is determined using the broth microdilution method. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microtiter plates. An inoculum of the microbial suspension is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
Visualizations
Proposed Anticancer Mechanism of Action of Pyrazole-Based Chalcones
Caption: Proposed mechanism of pyrazole-based chalcones inducing apoptosis in cancer cells.
General Workflow for Synthesis and Biological Evaluation
Caption: Workflow for synthesis and evaluation of pyrazole derivatives.
References
- 1. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
X-ray Crystallography of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the crystallographic structures of derivatives of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. This analysis is supported by experimental data to provide a comprehensive understanding of their molecular conformations and packing in the solid state.
The pyrazole ring is a key structural motif in many pharmaceutically active compounds, exhibiting a wide range of biological activities. The substitution pattern on the pyrazole and adjacent phenyl rings can significantly influence the molecule's three-dimensional structure, intermolecular interactions, and ultimately, its biological target engagement. Understanding the precise solid-state conformation through X-ray crystallography is therefore crucial in the design and development of novel therapeutics.
While a complete crystallographic analysis of the parent compound, this compound, is not publicly available, this guide provides a detailed comparison of several closely related derivatives for which high-quality X-ray crystal structure data have been reported. These derivatives offer valuable insights into the structural effects of various substituents on the pyrazole and benzaldehyde moieties.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected this compound derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Pyrazole-Phenyl) (°) | Reference |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | Monoclinic | P2₁/c | 8.6207(1) | 7.1695(1) | 22.9228(3) | 99.168(1) | 45.99(4) | [1] |
| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₈H₁₆N₂O₂ | Monoclinic | P2₁/c | - | - | - | - | 22.68(8) | [2] |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | - | Monoclinic | P2₁/c | 6.7637(4) | 6.8712(3) | 22.4188(10) | 93.8458(14) | 72.8(1) | [3] |
| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807(8) | 15.1720(13) | 8.7370(8) | 93.6180(11) | 34.95(5) | [4] |
Analysis of Structural Variations
The dihedral angle between the pyrazole and the phenyl ring is a critical parameter that defines the overall conformation of these molecules. As shown in the table, this angle varies significantly with different substituents. For instance, the introduction of a bulky phenoxy group results in a dihedral angle of 45.99(4)°[1], while a 4-methylphenoxy group leads to a smaller angle of 22.68(8)°[2]. The presence of a chloro substituent at the 5-position of the pyrazole ring in 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde forces the phenyl ring to be nearly perpendicular to the pyrazole ring, with a dihedral angle of 72.8(1)°[3]. In contrast, a pyrrolyl substituent at the same position results in a much smaller dihedral angle of 34.95(5)°[4].
These conformational differences directly impact the crystal packing and the nature of intermolecular interactions, which can have profound effects on the physicochemical properties of the compounds, such as solubility and melting point, as well as their biological activity.
Experimental Protocols
The synthesis and crystallization procedures for the compared derivatives are crucial for reproducing and building upon these findings.
General Synthesis of Pyrazole-4-carbaldehydes
A common route for the synthesis of pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction on a corresponding pyrazolone precursor.
Caption: General workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For the derivatives presented, ethanol or a mixture of DMF and ethanol were used for crystallization[1].
X-ray Diffraction Analysis
Data collection for the crystal structures was performed on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².
Logical Relationship of Structural Analysis
The process of determining and analyzing the crystal structure of these derivatives follows a logical workflow that is fundamental to structural chemistry and drug design.
Caption: Workflow for X-ray crystallographic analysis and comparison.
This comparative guide highlights the significant structural diversity within the this compound derivative family. The provided data and experimental context serve as a valuable resource for researchers in the field, aiding in the rational design of novel compounds with tailored three-dimensional structures and potentially enhanced biological activities. The detailed crystallographic information allows for further computational studies, such as molecular docking and dynamics simulations, to better understand their interactions with biological targets.
References
- 1. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Methyl-Pyrazolyl Benzaldehyde Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the nuanced differences between isomers of a core chemical scaffold can have profound implications for biological activity, synthetic accessibility, and physicochemical properties. This guide provides a comparative analysis of key isomers of methyl-pyrazolyl benzaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, and understanding the impact of substituent placement is critical for rational drug design.[1][2][3]
This document synthesizes experimental data from various sources to offer an objective comparison of the synthesis, characterization, and biological implications of different methyl-pyrazolyl benzaldehyde isomers. We will focus on isomers where the methyl and formyl (or a group derived from it, like a benzoyl group) substituents are located at different positions on the pyrazole ring, as well as N-methylated versus C-methylated analogues.
Influence of Isomerism on Physicochemical Properties
The position of the methyl group on the pyrazole ring significantly impacts the molecule's electronic and steric properties, which in turn affects its interactions with biological targets.[4] Computational studies on simple methylpyrazole isomers reveal differences in their relative energies and dipole moments, which can influence their solubility, crystal packing, and binding affinity.[5]
For instance, in a computational analysis of methylpyrazole isomers, 3-methylpyrazole was found to be the most stable, while the 1-methyl and 5-methyl isomers were calculated to be higher in energy.[5] These subtle energetic differences can translate to different isomeric ratios in synthetic preparations and varying pharmacological profiles.
Data Presentation: A Comparative Overview
The following tables summarize key data points for different methyl-pyrazolyl benzaldehyde isomers, compiled from the available literature.
Table 1: Spectroscopic Data Comparison of Methyl-Pyrazolyl Benzaldehyde Isomers
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key IR Bands (cm-1) | Mass Spec (m/z) |
| 1-Methyl-3-phenyl-5-benzoylpyrazole | Aromatic protons, methyl singlet | Carbonyl, aromatic, and pyrazole ring carbons | C=O (benzoyl), C=N (pyrazole) | [M]+ |
| 1-Methyl-5-phenyl-3-benzoylpyrazole | Aromatic protons, methyl singlet | Carbonyl, aromatic, and pyrazole ring carbons | C=O (benzoyl), C=N (pyrazole) | [M]+ |
| 3-Methyl-1-phenyl-5-pyrazolone derivatives (from benzaldehyde) | Olefinic proton, aromatic protons, methyl singlet | Carbonyl, aromatic, and pyrazole ring carbons | C=O, N-H, C=C | [M+H]+ |
| 5-Methyl-1-phenyl-3-pyrazolone derivatives (from benzaldehyde) | Olefinic proton, aromatic protons, methyl singlet | Carbonyl, aromatic, and pyrazole ring carbons | C=O, N-H, C=C | [M+H]+ |
Note: Specific chemical shifts and peak positions can vary based on the full molecular structure and solvent used. This table provides a general comparison based on published data for related structures.[6][7]
Table 2: Comparison of Biological Activity for Isomeric Pyrazole Derivatives
| Isomer/Derivative Class | Biological Target/Activity | Reported Potency (IC50/MIC) | Reference |
| N-Methyl Pyrazole Derivatives | Meprin α and β inhibition | Generally, N-methylation led to a decrease in inhibitory activity compared to unsubstituted pyrazoles.[8][9] | [8][9] |
| 3-Methylpyrazole Derivatives | Prostate cancer cell growth inhibition, Protein kinase inhibition | Compound-specific; demonstrated selectivity for certain kinases.[4] | [4] |
| Pyrazole-based Schiff Bases | Antioxidant, Anti-diabetic, Anti-Alzheimer's, Anti-inflammatory | Varies with substitution; some isomers showed higher activity.[10] | [10] |
| Pyrazoline Benzenesulfonamides | Anticancer (various cell lines) | Potent antiproliferative activity, influenced by substituent positioning.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of methyl-pyrazolyl benzaldehyde isomers and their derivatives, based on established literature procedures.
General Synthesis of 4-Benzylidene-3-methyl-1-phenyl-2-pyrazolin-5-one
This protocol describes the condensation of a pyrazolone with an aromatic aldehyde, a common method for generating precursors to more complex pyrazole derivatives.[6]
-
Preparation of 3-Methyl-1-phenyl-2-pyrazolin-5-one: This starting material can be synthesized via the cyclocondensation of ethyl acetoacetate with phenylhydrazine.
-
Condensation Reaction:
-
Dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol) in glacial acetic acid (10 mL).
-
Add the desired benzaldehyde isomer (1 mmol) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-benzylidene-3-methyl-1-phenyl-2-pyrazolin-5-one derivative.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR techniques like NOESY can be crucial for unambiguously assigning the structure of regioisomers.[12]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) to determine the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with KBr pellets, to identify characteristic functional groups such as carbonyls (C=O), imines (C=N), and N-H bonds.
Mandatory Visualizations
Synthesis Workflow for Pyrazole Isomers
Caption: General workflow for the synthesis of pyrazole regioisomers.
Logical Relationship of Isomeric Effects on Bioactivity
Caption: Influence of isomerism on biological activity.
Conclusion
The isomeric form of methyl-pyrazolyl benzaldehydes plays a crucial role in determining their synthetic accessibility, physicochemical properties, and ultimately, their pharmacological activity. While direct, comprehensive comparative studies on all possible isomers are not always available, the existing literature on various pyrazole derivatives strongly indicates that the position of the methyl and benzaldehyde-derived substituents is a key determinant of their biological function.
For drug development professionals, this underscores the importance of synthesizing and evaluating a range of isomers for any given pyrazole scaffold to fully explore its therapeutic potential. The subtle interplay of steric and electronic effects, dictated by the substitution pattern, can lead to significant differences in target binding and overall efficacy. Future research should aim to conduct more direct head-to-head comparisons of these isomers to build a more complete structure-activity relationship profile for this important class of heterocyclic compounds.
References
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. dovepress.com [dovepress.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Comparative Guide to HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comprehensive overview of the purity assessment of synthesized 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a key building block in medicinal chemistry, with a primary focus on High-Performance Liquid Chromatography (HPLC).[1] This document outlines a detailed HPLC protocol, compares its performance with alternative analytical methods, and presents supporting data to aid researchers in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a widely used, robust, and sensitive method for the determination of the purity of pyrazoline derivatives and other organic compounds.[2][3] It offers excellent resolution and is suitable for routine quality control.
Experimental Protocol: RP-HPLC Method
This protocol is a representative method developed based on established procedures for similar pyrazole derivatives.[2][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Mobile Phase: An isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 ± 2°C.[2]
-
Detection Wavelength: 237 nm (optimized for pyrazolone derivatives).[4]
-
Injection Volume: 5.0 µL.[2]
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving 10 mg of the synthesized this compound in 10 mL of methanol.
-
Further dilute the stock solution with the mobile phase to achieve a final concentration of 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an RP-HPLC method for pyrazoline derivatives, demonstrating the method's reliability.
| Parameter | Typical Value | Reference |
| Linearity Range | 50-150 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Limit of Detection (LOD) | 4 µg/mL | [2] |
| Limit of Quantification (LOQ) | 15 µg/mL | [2] |
| Precision (%RSD) | < 2% | [4] |
| Accuracy (Recovery) | 98-102% | [4] |
Potential Impurities
During the synthesis of this compound, several impurities can arise from starting materials, by-products, or degradation. Common synthetic routes may involve precursors like 4-bromobenzaldehyde or 4-chlorobenzaldehyde and methylhydrazine.[5][6] Potential impurities could include unreacted starting materials, isomers (e.g., 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde), and products of side reactions. The developed HPLC method should be capable of separating the main peak from these potential impurities.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can also be employed for the purity assessment of aldehydes. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution, sensitivity, and reproducibility; suitable for non-volatile and thermally labile compounds.[7] | Can be time-consuming and requires solvent disposal. | Highly Suitable: The method of choice for routine purity analysis and quality control. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds; high sensitivity.[7] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Potentially Suitable with Derivatization: The target molecule may have limited volatility. Derivatization to a more volatile species would be necessary. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High efficiency, small sample volume, and rapid analysis times.[8] | Lower concentration sensitivity compared to HPLC; matrix effects can be significant.[8] | Feasible Alternative: Can be used for rapid screening, especially for charged impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Provides structural information and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze. | Complementary Method: Excellent for structural confirmation and identification of impurities if they are present at sufficient concentration. Can be used for quantitative purity assessment (qNMR). |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity; provides molecular weight and structural information. | Often coupled with a separation technique like HPLC or GC for complex mixtures. | Essential for Identification: Typically used in conjunction with HPLC (LC-MS) for the definitive identification of the main component and any impurities. |
For the routine purity assessment of synthesized this compound, RP-HPLC stands out as the most robust, reliable, and well-validated method. It provides a good balance of sensitivity, resolution, and ease of use, making it ideal for quality control in a research and drug development setting. While alternative methods like GC and CE have their specific applications, they may require derivatization or offer lower sensitivity for this particular analyte. NMR and MS are invaluable complementary techniques for structural elucidation and definitive identification of impurities, rather than for routine purity checks. The provided HPLC protocol and comparative data serve as a valuable resource for scientists working with this and related pyrazole-based compounds.
References
- 1. Development of New Method for the Synthesis of Pyrazole Derivative: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. ijcpa.in [ijcpa.in]
- 3. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
Comparative Analysis of the FT-IR Spectrum of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum for 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde against two alternative benzaldehyde derivatives: 4-methoxybenzaldehyde and 4-formylbenzonitrile. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the characterization of similar molecular structures.
Predicted and Experimental FT-IR Data Comparison
The following table summarizes the predicted FT-IR spectral data for this compound and compares it with the experimental data for 4-methoxybenzaldehyde and 4-formylbenzonitrile.
| Functional Group Vibration | This compound (Predicted, cm⁻¹) | 4-methoxybenzaldehyde (Experimental, cm⁻¹) [1][2][3] | 4-formylbenzonitrile (Experimental, cm⁻¹) [4] |
| Aromatic C-H Stretch | ~3100-3000 | ~3010 | Not specified |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Not specified | Not specified |
| Nitrile (C≡N) Stretch | N/A | N/A | ~2230 |
| Carbonyl (C=O) Stretch | ~1700-1685 | ~1702 | ~1705 |
| Aromatic C=C Stretch | ~1600-1475 | ~1600, ~1575 | ~1600 |
| Pyrazole Ring Vibrations | ~1550, ~1450, ~1390, ~1310, ~1260 | N/A | N/A |
| C-O-C Asymmetric Stretch | N/A | ~1250 | N/A |
| C-O-C Symmetric Stretch | N/A | ~1030 | N/A |
| Aromatic C-H Out-of-Plane Bend | ~900-700 | Not specified | Not specified |
Analysis of Spectral Data:
The predicted spectrum of this compound is expected to show characteristic peaks for both the benzaldehyde and the pyrazole functionalities. The aldehyde C-H stretches around 2850 and 2750 cm⁻¹ and the strong carbonyl (C=O) stretch between 1700-1685 cm⁻¹ are key indicators of the benzaldehyde group. The presence of the pyrazole ring is expected to introduce a series of complex vibrations in the fingerprint region, including C=N and C=C stretching within the ring.[5][6]
In comparison, the FT-IR spectrum of 4-methoxybenzaldehyde shows a strong C=O stretch at approximately 1702 cm⁻¹ and prominent C-O-C stretching bands from the methoxy group at around 1250 cm⁻¹ and 1030 cm⁻¹.[1][2][3] 4-formylbenzonitrile is distinguished by a sharp, strong absorption from the nitrile (C≡N) group around 2230 cm⁻¹, in addition to its aldehyde C=O stretch at approximately 1705 cm⁻¹.[4]
Experimental Workflow
The following diagram illustrates a standard workflow for obtaining an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique.
References
A Comparative Guide to the Synthesis of Substituted Pyrazole Aldehydes
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. The introduction of an aldehyde functionality onto the pyrazole ring opens up a vast array of possibilities for further molecular elaboration, making the synthesis of substituted pyrazole aldehydes a critical step in the development of novel therapeutics. This guide provides an objective comparison of common synthetic routes to these valuable building blocks, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of substituted pyrazole aldehydes can be broadly categorized into a few key strategies. The most prevalent and versatile of these is the Vilsmeier-Haack reaction, which allows for the direct formylation of pyrazole rings or the cyclization of precursors with concomitant formylation. Other notable methods include the formylation of organometallic pyrazole intermediates and multi-component reactions that construct the pyrazole ring and introduce the aldehyde group in a single pot.
| Synthetic Route | Starting Materials | Key Reagents | Position of Formylation | Yields | Key Advantages | Key Limitations |
| Vilsmeier-Haack Reaction | Substituted pyrazoles, Hydrazones | POCl₃, DMF | Typically C4 | Good to Excellent (up to 95%)[1] | Wide substrate scope, reliable, one-pot cyclization/formylation possible.[2][3][4] | Harsh reagents, regioselectivity can be an issue with certain substitution patterns. |
| Organometallic Intermediates | Halogenated pyrazoles | Grignard reagents, DMF | C4 | Good (up to 20g scale)[5] | High regioselectivity, scalable.[5] | Requires pre-functionalized starting materials, sensitive to moisture. |
| Multi-component Reactions | Aldehydes, hydrazines, β-ketoesters | Various catalysts | C4 | Moderate to Good[6] | High atom economy, convergent synthesis.[6] | Optimization can be complex, potential for side products. |
In-Depth Analysis of Synthetic Routes
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands as the most widely employed method for the synthesis of pyrazole aldehydes due to its reliability and broad applicability.[4][7][8] This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto an electron-rich pyrazole ring.[8] A significant advantage of this method is its ability to effect both cyclization and formylation in a single step when starting from hydrazones.[2][3][9]
Reaction Pathway (Vilsmeier-Haack Cyclization-Formylation):
Caption: General workflow of the Vilsmeier-Haack cyclization and formylation of a hydrazone.
Experimental Protocol: Synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes [3]
To a solution of the corresponding hydrazone (1.0 mmol) in dry DMF (4 mL) cooled in an ice bath, phosphorus oxychloride (0.5 g, 3.0 mmol) was added dropwise with stirring. The reaction mixture was then allowed to warm to room temperature and subsequently heated to 80°C for 4 hours. After completion of the reaction, the mixture was poured onto crushed ice and neutralized with a dilute sodium hydroxide solution. The resulting mixture was left to stand overnight. The precipitated solid was collected by filtration and purified by flash column chromatography using an ethyl acetate-petroleum ether mixture to afford the desired 1H-pyrazole-4-carbaldehydes.
Synthesis via Organometallic Intermediates
For instances where high regioselectivity is paramount, the use of organometallic pyrazole intermediates offers a robust alternative. This method typically involves the initial preparation of a halogenated pyrazole, which is then converted to a Grignard reagent. Subsequent quenching of this organometallic species with an electrophilic formylating agent, such as DMF, yields the desired pyrazole aldehyde. This approach has been successfully applied to the multigram synthesis of 1H-pyrazole-4-carbaldehyde.[5]
Reaction Pathway (Grignard-based Formylation):
Caption: Synthesis of 1H-pyrazole-4-carbaldehyde via a Grignard intermediate.
Experimental Protocol: Improved Synthesis of 1H-Pyrazole-4-carbaldehyde [5]
A Grignard reagent is prepared from N-protected 4-iodopyrazole. This organomagnesium intermediate is then formylated using a suitable formylating agent like N,N-dimethylformamide (DMF). The protecting group is subsequently removed to yield 1H-pyrazole-4-carbaldehyde. This method has been demonstrated to be scalable, allowing for the production of up to 20 g of the target compound in a single run without the need for laborious purification procedures.[5]
Multi-component Reactions
Multi-component reactions (MCRs) represent an efficient and atom-economical approach to complex molecules, including substituted pyrazoles.[6][10] In the context of pyrazole aldehyde synthesis, MCRs can be designed to bring together three or more starting materials in a one-pot process to construct the pyrazole ring and introduce the desired functionalities. For instance, a three-component reaction of an aldehyde, a hydrazine, and a β-ketoester can yield a fully substituted pyrazole. While not always directly yielding an aldehyde, the functionalities incorporated can be readily converted to a formyl group in a subsequent step.
Logical Relationship (Multi-component Synthesis Strategy):
Caption: A multi-component strategy for accessing substituted pyrazole aldehydes.
Conclusion
The choice of synthetic route for a particular substituted pyrazole aldehyde will depend on several factors, including the desired substitution pattern, the availability of starting materials, scalability requirements, and the desired level of regiochemical control. The Vilsmeier-Haack reaction remains a powerful and versatile tool for a wide range of substrates. For syntheses demanding high regioselectivity and scalability, the use of organometallic intermediates is a highly effective strategy. Multi-component reactions offer an elegant and efficient approach, particularly in the context of combinatorial chemistry and library synthesis, although they may require more extensive optimization. By carefully considering the advantages and limitations of each method, researchers can select the most appropriate strategy to access the specific pyrazole aldehyde building blocks required for their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on data from structurally similar aromatic aldehydes and pyrazole derivatives to ensure a high margin of safety.
Hazard Profile and Safety Precautions
Based on analogous compounds, this compound should be handled as a hazardous substance. Key potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation if inhaled.[1][2][3][4][5] It may also be harmful if swallowed.[1][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
Quantitative Data from Structurally Similar Compounds
To inform a cautious approach to handling and disposal, the table below summarizes hazard information from related pyrazole and benzaldehyde compounds.
| Hazard Classification | Representative Compounds | GHS Hazard Statements | Disposal Considerations |
| Acute Oral Toxicity | 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde | H302: Harmful if swallowed[1] | Treat as toxic waste. Do not ingest. |
| Skin Irritation | 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, 5-Hydroxy-1-methyl-1H-pyrazole | H315: Causes skin irritation[2][4] | Avoid contact with skin. Dispose of contaminated gloves and clothing as hazardous waste. |
| Eye Irritation | 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, Benzaldehyde | H319: Causes serious eye irritation[4] | Wear eye protection. In case of contact, rinse cautiously with water for several minutes.[4] |
| Respiratory Irritation | 4-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | H335: May cause respiratory irritation[4] | Handle in a fume hood to avoid inhalation of dust or vapors.[7] |
| Aquatic Hazard | Benzaldehyde | H411: Toxic to aquatic life with long lasting effects | Do not release into the environment.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving high-temperature incineration.[8] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[7][9]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.[8]
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, gloves, and absorbent pads, should be placed in the same designated solid waste container.[8]
-
Rinsate: When rinsing emptied containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[9][10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
2. Containerization and Labeling:
-
Container: Use a chemically compatible container that is in good condition and has a secure, tight-fitting lid.[7][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[9][11]
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[7][8]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
4. Disposal Request and Professional Handling:
-
Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or equivalent authority.[8]
-
The ultimate disposal must be handled by a licensed professional waste disposal company.[8]
Emergency Spill Procedures
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[7] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][7] Carefully sweep or scoop the absorbed material into a sealable container for disposal as hazardous waste.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and data from similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
- 1. aaronchem.com [aaronchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS No. 179055-28-8). The following procedures are designed to ensure a safe laboratory environment.
Hazard Summary and Classification
While comprehensive hazard data for this compound is not fully available, the existing Safety Data Sheet (SDS) and data from structurally similar compounds, such as benzaldehyde and other pyrazole derivatives, indicate that it should be handled with care. The compound is considered an irritant and may be harmful if inhaled or ingested.[1]
For the purpose of ensuring a high level of safety, the following GHS hazard classifications, based on related compounds, should be considered.
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This data is inferred from structurally similar compounds for comprehensive safety.
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[1]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.[1]
Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. |
| Face Shield | A face shield should be worn over safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for damage before use and use proper removal techniques. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Apron | For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. | |
| Respiratory Protection | Respirator | If engineering controls are not sufficient to control airborne exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.
Disposal Plan: Step-by-Step Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization:
-
Solid Waste: Collect solid waste (e.g., contaminated gloves, weigh paper) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
-
Container Labeling: All waste containers must be accurately labeled with the contents and approximate concentrations.
-
Storage: Store waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
Pickup: Follow your institution's established procedures for hazardous waste pickup.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
